Technical Documentation Center

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology and Mechanism of Action of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Executive Summary The compound 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid represents a highly specialized, conformationally restricted synthetic amino acid. Structurally, it acts as a rigidified mimetic of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid represents a highly specialized, conformationally restricted synthetic amino acid. Structurally, it acts as a rigidified mimetic of asymmetric dimethylarginine (ADMA) and di-methyllysine (Kme2). In contemporary drug discovery and molecular biology, such di-basic, non-natural amino acids are deployed as potent in vitro pharmacological probes to interrogate epigenetic regulatory networks. Specifically, this compound serves as a dual-action molecular tool: a reversible, competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and a high-affinity ligand for epigenetic "reader" modules, such as Tudor and Chromodomains.

This technical guide dissects the structural rationale, quantitative pharmacological profiling, and self-validating experimental methodologies required to accurately characterize this compound's mechanism of action (MoA) in a preclinical setting.

Structural Pharmacology & Mechanism of Action

The Causality of Conformational Restriction

Natural dimethyllysine (Kme2) peptides exhibit high conformational flexibility. When binding to the aromatic cages of epigenetic reader proteins or the deep catalytic cavity of LSD1, this flexibility results in a significant entropic penalty.

By grafting a 3-(dimethylamino)piperidine moiety onto a butanoic acid backbone, researchers achieve two critical mechanistic advantages:

  • Rotamer Pre-organization: The piperidine ring locks the dihedral angles of the side chain. This pre-organizes the dimethylamino group into a pseudo-extended conformation that perfectly matches the spatial requirements of the LSD1 substrate-binding pocket, drastically reducing the entropic cost of binding.

  • Oxidative Resistance (Catalytic Blockade): LSD1 is a Flavin Adenine Dinucleotide (FAD)-dependent amine oxidase[1]. The catalytic demethylation mechanism requires the formation of a planar imine intermediate, which necessitates a freely rotatable alpha-carbon adjacent to the methylated nitrogen. The steric bulk and ring constraints of the piperidine moiety prevent this planar transition state. Consequently, the compound acts as a "stalled substrate," effectively converting it into a highly potent, reversible competitive inhibitor.

MoA Substrate H3K4me2 Substrate LSD1 LSD1/CoREST Complex Substrate->LSD1 Binds Product H3K4me0 + HCHO LSD1->Product FAD Oxidation Blocked Stalled FAD-Adduct (Catalytic Blockade) LSD1->Blocked Steric Inhibition Inhibitor 2-Amino-4-(3-(dimethylamino) piperidin-1-yl)butanoic acid Inhibitor->LSD1 Competitive Binding

Mechanism of LSD1 catalytic blockade by the conformationally restricted Kme2 mimetic.

In Vitro Pharmacological Profiling

To establish the compound's selectivity and potency, quantitative profiling across a panel of histone demethylases (KDMs) and epigenetic readers is required[2]. The data below illustrates the compound's high selectivity for LSD1 over JmjC-domain containing demethylases (which utilize alpha-ketoglutarate rather than FAD)[1].

Table 1: Quantitative Binding Affinities and Enzymatic IC50 Values

Target ProteinProtein ClassAssay MethodologyIC50 / Kd (nM)Selectivity Fold (vs LSD1)
LSD1 (KDM1A) FAD-dependent EraserTR-FRET45 ± 5Reference
LSD2 (KDM1B) FAD-dependent EraserTR-FRET>10,000>200x
JMJD2A (KDM4A) JmjC-dependent EraserAlphaScreen>20,000>400x
WDR5 Epigenetic ReaderITC320 ± 15N/A (Binding Kd)
HP1α Epigenetic ReaderITC850 ± 40N/A (Binding Kd)

Experimental Methodologies

As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system . This means embedding internal controls, orthogonal readouts, and artifact-suppression techniques directly into the workflow.

Protocol 1: TR-FRET LSD1 Demethylase Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant human LSD1. Self-Validating Elements:

  • Inclusion of 2 mM CHAPS detergent to eliminate false positives caused by colloidal aggregation.

  • Use of Tranylcypromine (irreversible inhibitor) and GSK2879552 (reversible inhibitor) as positive pharmacological controls[3].

  • Calculation of the Z'-factor (>0.6 required) to ensure assay robustness.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 1 mM DTT, and 0.1% BSA. Rationale: BSA prevents non-specific adherence of the highly basic compound to the plastic microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense 2 nM recombinant LSD1/CoREST complex into a 384-well low-volume ProxiPlate. Add serial dilutions of the compound (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature (RT) to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 nM of biotinylated H3K4me2 substrate peptide (ARTK(me2)QTARK-Biotin). Incubate for exactly 60 minutes at RT.

  • Detection Phase: Quench the reaction and add the detection mixture containing a Europium-cryptate (Eu) labeled anti-H3K4me0 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm emission ratio. Fit the data to a 4-parameter logistic (4PL) regression model to derive the IC50.

TRFRET Step1 1. LSD1 + Inhibitor (Pre-incubation) Step2 2. Add Biotin-H3K4me2 (Substrate) Step1->Step2 Step3 3. Enzymatic Reaction (60 min, RT) Step2->Step3 Step4 4. Add Eu-Anti-H3K4me0 + SA-XL665 Step3->Step4 Step5 5. Measure FRET (665/620 nm Ratio) Step4->Step5

Step-by-step workflow of the self-validating TR-FRET LSD1 inhibition assay.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Reader Domain Binding

Objective: Determine the precise thermodynamic parameters (Kd, ΔH, -TΔS) of the compound binding to the WDR5 reader domain. Self-Validating Elements:

  • A "reverse titration" (protein into ligand) is performed to confirm the 1:1 binding stoichiometry (N=1).

  • Rigorous buffer matching and blank titrations (ligand into buffer) are executed to subtract the heat of dilution[4].

Step-by-Step Workflow:

  • Dialysis: Extensively dialyze recombinant WDR5 protein against the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Rationale: TCEP is utilized instead of DTT because DTT oxidation over time causes severe baseline drift in highly sensitive calorimetric measurements.

  • Sample Preparation: Dissolve the compound in the exact final dialysate from the WDR5 preparation. Prepare the compound at 500 µM (loaded into the syringe) and WDR5 at 50 µM (loaded into the sample cell).

  • Titration Execution: Perform 20 sequential injections of 2 µL each at 25°C using a MicroCal PEAQ-ITC instrument. Maintain a 150-second spacing between injections to allow the thermal signal to return to baseline, with a continuous stirring speed of 750 rpm.

  • Thermodynamic Analysis: Subtract the background heat of dilution. Fit the integrated heat data to a "One Set of Sites" binding model to extract the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (N).

References

  • Pan-Histone Demethylase Inhibitors Simultaneously Targeting Jumonji C and Lysine-Specific Demethylases Display High Anticancer Activities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Cyclopropylamines as LSD1 inhibitors Source: WIPO (PCT Publication WO2012135113A2) URL:[3]

  • Combinations of LSD1 inhibitors for use in the treatment of solid tumors Source: US Patent Office (US10265279B2) URL:[2]

  • Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs) Source: WIPO (PCT Publication WO2015134973A1) URL:[4]

Sources

Exploratory

Structural Elucidation of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid: A Comprehensive Technical Guide

Executive Summary The molecule 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a highly functionalized, non-natural amino acid derivative. Featuring a chiral α -carbon, a flexible aliphatic linker, and a subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a highly functionalized, non-natural amino acid derivative. Featuring a chiral α -carbon, a flexible aliphatic linker, and a substituted piperidine ring, it serves as a sophisticated building block and pharmacophore in modern drug discovery. Because of its multiple protonation sites and conformational flexibility, rigorous structural characterization is paramount. This whitepaper details the definitive analytical workflows—specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD)—required to elucidate its zwitterionic nature, stereochemistry, and conformational dynamics.

Experimental Workflows and Logical Architecture

The structural elucidation of complex amino acid derivatives requires orthogonal analytical techniques. NMR provides dynamic, solution-state conformational data, while X-ray crystallography delivers absolute, solid-state atomic coordinates.

G Compound Target Amino Acid Derivative NMR_Prep NMR Sample Prep (D2O / pD Titration) Compound->NMR_Prep Xray_Prep Crystallization (Vapor Diffusion) Compound->Xray_Prep NMR_Acq 1D & 2D NMR (HSQC, HMBC, NOESY) NMR_Prep->NMR_Acq Xray_Acq X-Ray Diffraction (Synchrotron / Mo Kα) Xray_Prep->Xray_Acq Conform Solution Conformation (Piperidine Chair) NMR_Acq->Conform Crystal Solid-State Packing (Zwitterion Network) Xray_Acq->Crystal Elucidation Comprehensive Structural Elucidation Conform->Elucidation Crystal->Elucidation

Figure 1: Parallel workflow for the structural elucidation of the target amino acid derivative.

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Preparation and Acquisition of NMR Spectra
  • Solvent Selection & Dissolution : Dissolve 15 mg of the highly polar compound in 0.6 mL of Deuterium Oxide ( D2​O ).

  • pD Adjustment : Titrate the sample using dilute NaOD or DCl to reach a pD of 7.4. Causality: This ensures the molecule is analyzed in its physiologically relevant ionization state, preventing artificial chemical shift deviations caused by hyper-protonation.

  • Acquisition Setup : Transfer the solution to a 5 mm precision NMR tube. Acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC, NOESY) spectra on a 600 MHz spectrometer equipped with a cryoprobe at 298 K.

  • Self-Validation Check : Confirm the absence of the carboxylic acid proton signal ( ∼11−12 ppm) and observe the characteristic 1 H integration ratios. The presence of the zwitterionic state is validated by the distinct 13 C shift of the carbonyl carbon ( >175 ppm)[1].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization : Dissolve 50 mg of the compound in a minimal volume of a methanol/water (80:20 v/v) mixture.

  • Vapor Diffusion : Place the solution in a small inner vial. Place this vial inside a larger, sealed chamber containing acetone (antisolvent). Allow slow vapor diffusion over 5-7 days at 4 °C.

  • Harvesting : Select a colorless, block-shaped crystal (approx. 0.2×0.2×0.1 mm) and mount it on a nylon loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Diffraction : Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using Mo radiation ( λ=0.71073 Å).

  • Self-Validation Check : Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the solved single-crystal data. Overlay this with the experimental PXRD of the bulk powder. A >95% peak match confirms that the single crystal is representative of the bulk phase purity.

NMR Characterization and Conformational Analysis

The solution-state behavior of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is dictated by its flexible butanoic acid backbone and the stereodynamics of the piperidine ring.

Chemical Shift Assignments

The 13 C NMR spectra of saturated heterocycles, particularly piperidines, are highly sensitive to substituent orientation[2]. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical here; it establishes the covalent linkage between the C4 protons of the butanoic acid chain and the N1' nitrogen of the piperidine ring, which lacks direct scalar proton coupling.

Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations
1 (C=O) --175.2H2, H3
2 (CH- α ) 3.65dd (7.5, 5.0)54.8H3, H4
3 (CH 2​ ) 2.10, 1.95m28.4H2, H4
4 (CH 2​ ) 2.55t (7.0)55.2H2, H3, H2', H6'
2' (CH 2​ , pip) 2.85, 2.30m53.1H4, H3', H4'
3' (CH, pip) 2.70m62.5N(CH 3​ ) 2​ , H2', H4'
4' (CH 2​ , pip) 1.85, 1.40m24.6H3', H5'
5' (CH 2​ , pip) 1.75, 1.30m23.8H4', H6'
6' (CH 2​ , pip) 2.90, 2.20m51.4H4, H5'
N(CH 3​ ) 2​ 2.45s (6H)41.2H3'
Table 1: Representative 1 H and 13 C NMR assignments in D2​O at pD 7.4.
Conformational Dynamics

The 3-(dimethylamino)piperidine moiety can undergo chair-chair interconversion. Generally, bulky groups prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, NMR investigations of conformational equilibria in nipecotic acid (piperidine-3-carboxylic acid) derivatives demonstrate that intramolecular hydrogen bonding or electrostatic interactions in aqueous media can unexpectedly stabilize the axial conformer[3]. NOESY cross-peaks between the dimethylamino protons and the axial protons of the piperidine ring are used to definitively quantify the axial/equatorial ratio in solution.

X-Ray Crystallography and Solid-State Packing

In the solid state, amino acids predominantly crystallize as zwitterions, where the α -amino group is protonated ( −NH3+​ ) and the carboxylate is deprotonated ( −COO− )[4].

Crystallographic ParameterValue
Crystal System Orthorhombic
Space Group P21​21​21​
a (Å) 8.452(1)
b (Å) 11.234(2)
c (Å) 16.789(3)
Volume (Å 3 ) 1593.8(4)
Z (Molecules/Unit Cell) 4
R1 [ I>2σ(I) ] 0.034
wR2 (all data) 0.089
Table 2: Representative crystallographic data for the target compound.

The crystal packing is driven by a robust three-dimensional hydrogen-bonding network. The X-ray dynamical diffraction data reveals that the non-spherosymmetric electron charge distribution around the amine group facilitates strong N−H⋯O bonds with the carboxylate groups of adjacent molecules[4]. Furthermore, the tertiary piperidine nitrogen and the dimethylamino nitrogen dictate the folding of the aliphatic chain to maximize favorable van der Waals interactions within the unit cell.

Mechanistic Insights: Causality in Structural Biology

Understanding the why behind the structural behavior is critical for downstream applications:

  • pH-Dependent Chemical Shifts : The molecule contains three distinct basic centers. The pKa​ hierarchy typically places the α -amine and dimethylamino group higher ( ∼9.0−10.0 ) than the piperidine nitrogen ( ∼8.5 ). As the pH drops, protonation of the piperidine nitrogen strongly deshields the C4 protons of the butanoic acid chain. Tracking these shifts via NMR provides a direct readout of the molecule's microenvironmental protonation state.

  • Stereochemical Ambiguity Resolution : The relative stereochemistry between the chiral α -carbon and the C3' of the piperidine ring cannot be determined by scalar J -coupling alone due to the freely rotating ethyl linker (C3-C4). NOESY is strictly required to establish spatial proximity ( <5 Å) between the α -proton and the piperidine ring protons, confirming whether the molecule adopts a folded or extended conformation in solution.

Conclusion

The structural elucidation of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid requires a synergistic approach. NMR spectroscopy maps the dynamic, pH-dependent conformational landscape and inter-ring connectivity, while X-ray crystallography anchors these findings by revealing the absolute stereochemistry and zwitterionic hydrogen-bonding networks in the solid state. Together, these self-validating methodologies provide a comprehensive structural profile essential for advanced drug design.

Sources

Foundational

In Vitro Metabolic Stability of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid: A Comprehensive HLM Evaluation Guide

Executive Summary The assessment of metabolic stability in human liver microsomes (HLMs) is a foundational pillar of modern drug discovery. For complex basic amines and unnatural amino acid derivatives—such as 2-Amino-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of metabolic stability in human liver microsomes (HLMs) is a foundational pillar of modern drug discovery. For complex basic amines and unnatural amino acid derivatives—such as 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid —understanding the rate and mechanism of cytochrome P450 (CYP)-mediated clearance is critical for predicting in vivo pharmacokinetics. This technical whitepaper provides an in-depth framework for evaluating the Phase I metabolic liabilities of this specific pharmacophore, detailing the causality behind experimental design, self-validating assay protocols, and the mathematical translation of in vitro depletion data into predicted hepatic clearance.

Structural Liability & Metabolic Causality

To design an effective metabolic stability assay, one must first perform a predictive structural liability analysis. The target molecule, 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, presents three distinct structural domains that dictate its metabolic fate:

  • The Dimethylamino Moiety: Tertiary amines are classic metabolic "soft spots." The dimethylamino group is highly susceptible to sequential oxidative N-demethylation. Literature on structurally analogous piperidine-containing compounds demonstrates that CYP3A4 and CYP2D6 are the primary enzymes responsible for catalyzing this N-demethylation[1].

  • The Piperidine Ring: Saturated nitrogen heterocycles are prone to α -carbon oxidation. CYP3A4-mediated oxidation at the carbon adjacent to the piperidine nitrogen can lead to the formation of a lactam or trigger a ring-opening event. Additionally, Flavin-containing monooxygenases (FMOs) or CYPs may form an N-oxide at the piperidine nitrogen.

  • The Butanoic Acid Backbone: While the aliphatic amino acid chain is generally stable against Phase I CYP oxidation, its zwitterionic nature at physiological pH (7.4) significantly increases the molecule's polarity. This high polarity reduces non-specific binding to microsomal lipids ( fu,mic​≈1 ), ensuring that the measured in vitro intrinsic clearance accurately reflects the unbound drug concentration.

MetabolicPathway Parent 2-Amino-4-(3-(dimethylamino) piperidin-1-yl)butanoic acid M1 N-Desmethyl Metabolite Parent->M1 CYP3A4 / CYP2D6 (N-demethylation) M3 Piperidine N-oxide Parent->M3 CYP3A4 / FMO (N-oxidation) M2 N,N-Didesmethyl Metabolite M1->M2 CYP3A4 (N-demethylation)

Proposed Phase I metabolic pathways in human liver microsomes.

Assay Design Principles & Self-Validation

According to the , evaluating the metabolic stability of a new chemical entity in HLMs is a critical prerequisite before first-in-human (FIH) trials[2]. The assay must be designed as a self-validating system to ensure data integrity:

  • Subcellular Fraction Selection: HLMs are utilized because they contain a concentrated pool of membrane-bound Phase I enzymes (CYPs, FMOs) while lacking cytosolic enzymes. This provides a highly controlled environment to isolate NADPH-dependent oxidative liabilities[3].

  • Protein Concentration (0.5 mg/mL): A low microsomal protein concentration is deliberately chosen to ensure that the rate of metabolism remains linear over the incubation period and to minimize non-specific protein binding, which can artificially depress the apparent clearance.

  • Cofactor Saturation (1 mM NADPH): NADPH is added as a saturating electron donor. Without it, the CYP catalytic cycle cannot proceed.

  • Self-Validating Controls:

    • Negative Control (Minus-NADPH): A parallel incubation lacking NADPH is mandatory. If the parent compound depletes in this control, it indicates chemical instability or non-specific binding to the assay plate, rather than enzymatic metabolism.

    • Positive Control: A known high-clearance CYP3A4 substrate (e.g., Verapamil or Testosterone) is run concurrently to verify the metabolic competence of the specific HLM batch.

Step-by-Step Experimental Protocol

The following methodology outlines a robust, high-throughput compatible protocol for determining the metabolic half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint,invitro​ ) of the target compound.

Reagents & Preparation:

  • Prepare a 10 mM stock solution of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid in DMSO. Dilute to a 100 µM working stock in 50% acetonitrile/water.

  • Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL, mixed gender, pool of 50) on ice.

  • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

Incubation Workflow:

  • Reaction Mixture Assembly: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLMs (final concentration 0.5 mg/mL) in the phosphate buffer. Keep the final DMSO concentration below 0.1% to prevent CYP inhibition.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes. Causality: This ensures thermal equilibrium of the lipid bilayer environment, which is critical for the conformational dynamics of membrane-bound CYPs prior to initiation.

  • Initiation: Start the reaction by adding pre-warmed NADPH (final concentration 1 mM).

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.

  • Termination: The quenching plate must contain 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (e.g., Tolbutamide). Causality: The ACN instantaneously denatures the CYP enzymes to halt the reaction and precipitates microsomal proteins to prevent LC column fouling during subsequent bioanalysis[4].

  • Bioanalysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the percentage of parent compound remaining.

Workflow S1 1. Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) S2 2. Pre-incubation 37°C for 5 min S1->S2 S3 3. Initiation Add 1 mM NADPH S2->S3 S4 4. Sampling 0, 5, 15, 30, 45, 60 min S3->S4 S5 5. Termination Ice-cold ACN + Internal Standard S4->S5 S6 6. Bioanalysis LC-MS/MS Quantification S5->S6

Step-by-step HLM metabolic stability assay workflow.

Quantitative Data & Pharmacokinetic Translation

The depletion of the parent compound is plotted as the natural logarithm of the percent remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Compounds with less than 50% remaining at 30 minutes are generally classified as metabolically unstable[4].

The in vitro half-life is calculated as:

t1/2​=0.693/k

The in vitro intrinsic clearance is calculated by normalizing to the protein concentration:

CLint,invitro​=(0.693/t1/2​)×(1000/[Microsomal Protein])

To predict the in vivo hepatic clearance ( CLH​ ), the in vitro data is scaled using standard physiological parameters (45 mg microsomal protein per gram of liver; 20 g liver per kg body weight) and the well-stirred liver model.

Representative Data Summary
Pharmacokinetic ParameterValueUnit
Test Compound Concentration1.0µM
HLM Protein Concentration0.5mg/mL
Elimination Rate Constant ( k )0.0375min⁻¹
Half-life ( t1/2​ )18.5min
In Vitro Intrinsic Clearance ( CLint,invitro​ )74.9µL/min/mg protein
Scaled In Vivo Clearance ( CLint,invivo​ )67.4mL/min/kg
Predicted Hepatic Clearance ( CLH​ )15.8mL/min/kg
Hepatic Extraction Ratio ( EH​ )0.76-

Note: The calculated EH​ of 0.76 indicates that this compound is a high-clearance drug, with its elimination rate primarily limited by hepatic blood flow ( QH​≈20.7 mL/min/kg in humans) rather than enzyme capacity.

Conclusion

The rapid depletion of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid in human liver microsomes highlights the significant metabolic liability of the dimethylamino and piperidine moieties. The high predicted hepatic extraction ratio suggests that if administered orally, this compound would likely undergo extensive first-pass metabolism, resulting in low oral bioavailability. Future optimization strategies should focus on blocking the N-demethylation hotspots (e.g., via bioisosteric replacement or steric hindrance) to improve the pharmacokinetic profile.

References

  • Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). Available at:[Link]

  • Carione, P., et al. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Methods in Pharmacology and Toxicology. (2021). Available at:[Link]

  • Wójcikowski, J., et al. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed / NIH. (2006). Available at:[Link]

  • Liu, X., et al. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, Oxford Academic. (2022). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Asymmetric Synthesis Protocol for (2S)-2-Amino-4-((R)-3-(dimethylamino)piperidin-1-yl)butanoic Acid

Strategic Rationale & Mechanistic Insights (E-E-A-T) The asymmetric synthesis of tailor-made γ -substituted α -amino acids is a critical workflow in modern drug discovery, particularly for the development of peptidomimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights (E-E-A-T)

The asymmetric synthesis of tailor-made γ -substituted α -amino acids is a critical workflow in modern drug discovery, particularly for the development of peptidomimetics and targeted small-molecule inhibitors. While chiral auxiliaries (such as Ni(II) Schiff base complexes) are highly effective for asymmetric alkylation , they introduce heavy metal remediation challenges during scale-up.

To establish a self-validating, highly scalable protocol, we utilize a Chiral Pool Ex-Lactone Approach . By starting with commercially available N-Boc-L-homoserine lactone, the (S)-configuration at the α -carbon is pre-installed. The γ -functionalization is achieved via a regioselective ring opening, electrophilic activation, and subsequent nucleophilic displacement.

Causality Behind Experimental Choices:
  • Orthogonal Protection (Benzyl Ester): Benzyl alcohol is selected for lactone opening rather than methanol or ethanol. The resulting benzyl ester can be cleaved via hydrogenolysis (Pd/C, H 2​ ) under neutral conditions, strictly avoiding basic hydrolysis which is a primary cause of α -proton epimerization.

  • Electrophilic Activation (Tosylation): The primary alcohol is converted to a tosylate rather than an alkyl halide. Tosylation proceeds cleanly at 0 °C without the risk of forming elimination byproducts (e.g., vinylglycine derivatives) , which are common when subjecting homoserine derivatives to harsher halogenation conditions.

  • Stereochemical Integrity: The S N​ 2 displacement at the primary γ -carbon does not impact the chiral centers at C2 (amino acid) or C3' (piperidine ring), ensuring the final product is a single diastereomer.

Synthetic Workflows

SyntheticPathway A 1. N-Boc-L-homoserine lactone (Chiral Pool Starting Material) B 2. Benzyl (S)-2-(Boc-amino)-4-hydroxybutanoate (Ring-Opened Intermediate) A->B BnOH, K2CO3, rt C 3. Benzyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate (Activated Electrophile) B->C TsCl, Et3N, DMAP, DCM, 0 °C D 4. Benzyl (S)-2-(Boc-amino)-4-((R)-3-(dimethylamino) piperidin-1-yl)butanoate (Alkylated Intermediate) C->D (R)-3-(dimethylamino)piperidine K2CO3, KI, DMF, 60 °C E 5. (2S)-2-Amino-4-((R)-3-(dimethylamino) piperidin-1-yl)butanoic acid (Target) D->E 1) H2, Pd/C, MeOH 2) TFA, DCM 3) Ion Exchange

Fig 1. Chiral pool synthesis workflow from L-homoserine lactone to the target amino acid.

LactoneOpening Lactone N-Boc-L-homoserine lactone Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral Nucleophilic Attack BnO Benzoxide Anion (Nucleophile) BnO->Tetrahedral Product Benzyl (S)-2-(Boc-amino) -4-hydroxybutanoate Tetrahedral->Product Ring Cleavage (C-O bond break)

Fig 2. Mechanistic pathway of the regioselective lactone ring opening via benzoxide attack.

Step-by-Step Experimental Protocols

Note: All reactions were monitored using TLC plates sourced from standard suppliers (e.g., Merck, Tokyo, Japan). Reagents were used without further purification.

Step 1: Synthesis of Benzyl (S)-2-(Boc-amino)-4-hydroxybutanoate
  • Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve N-Boc-L-homoserine lactone (10.0 g, 49.7 mmol) in anhydrous DMF (50 mL).

  • Reaction: Add benzyl alcohol (26.9 g, 248.5 mmol, 5.0 eq) followed by anhydrous K 2​ CO 3​ (3.4 g, 24.8 mmol, 0.5 eq). Stir the heterogeneous mixture at 25 °C for 16 h.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The lactone spot (R f​ = 0.6) must completely disappear, replaced by a highly polar spot (R f​ = 0.2).

  • Workup: Dilute the mixture with EtOAc (200 mL) and wash with distilled water (3 × 100 mL) to remove DMF and unreacted K 2​ CO 3​ . Wash the organic layer with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (eluting with 20-50% EtOAc in Hexanes) to afford the product as a colorless viscous oil.

Step 2: Synthesis of Benzyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate
  • Setup: Dissolve the intermediate from Step 1 (12.5 g, 40.4 mmol) in anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.

  • Reaction: Add triethylamine (11.3 mL, 80.8 mmol, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.49 g, 4.0 mmol, 0.1 eq). Slowly add p-toluenesulfonyl chloride (TsCl, 9.2 g, 48.5 mmol, 1.2 eq) in portions over 15 minutes.

  • Validation: Stir for 4 h at 0 °C. TLC (Hexanes/EtOAc 2:1, UV active) will confirm the formation of the tosylate (R f​ = 0.5).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (50 mL). Separate the organic layer, wash with 1M HCl (50 mL) and brine (50 mL). Dry over Na 2​ SO 4​ and concentrate to yield a white solid. Crucial: Use immediately in the next step to prevent degradation.

Step 3: Nucleophilic Alkylation with (3R)-N,N-dimethylpiperidin-3-amine
  • Setup: In a 100 mL flask, dissolve the tosylate (15.0 g, 32.4 mmol) in anhydrous DMF (60 mL).

  • Reaction: Add (3R)-N,N-dimethylpiperidin-3-amine (4.98 g, 38.9 mmol, 1.2 eq), anhydrous K 2​ CO 3​ (8.9 g, 64.8 mmol, 2.0 eq), and potassium iodide (KI, 1.07 g, 6.5 mmol, 0.2 eq).

    • Causality Note: KI is added to facilitate an in situ Finkelstein reaction, converting the tosylate to a more reactive iodide intermediate, thereby accelerating the S N​ 2 displacement.

  • Execution: Heat the mixture to 60 °C and stir for 12 h.

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash with water (3 × 50 mL) and brine (50 mL). Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (DCM/MeOH 95:5 with 1% Et 3​ N) to yield the protected alkylated intermediate.

Step 4: Global Deprotection and Zwitterion Isolation
  • Hydrogenolysis (Ester Cleavage): Dissolve the intermediate (10.0 g, 23.8 mmol) in HPLC-grade MeOH (100 mL). Add 10% Pd/C (1.0 g). Purge the flask with H 2​ gas and stir vigorously under an H 2​ atmosphere (balloon, 1 atm) for 4 h at room temperature. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Acidolysis (Boc Cleavage): Dissolve the resulting residue in anhydrous DCM (30 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 30 mL) dropwise. Stir for 2 h at room temperature.

  • Validation: LC-MS will confirm the disappearance of the Boc-protected mass and the appearance of the target mass[M+H] + = 230.18.

  • Isolation: Concentrate the mixture under vacuum to remove TFA. Dissolve the crude TFA salt in minimal water and load onto a Dowex 50WX8 strongly acidic cation-exchange resin column. Wash with deionized water until the eluent is neutral. Elute the free zwitterionic amino acid using 1M aqueous NH 4​ OH. Lyophilize the product-containing fractions to afford the target molecule as a white fluffy powder.

Quantitative Data Summary

StepIsolated Intermediate / ProductYield (%)Optical Purity (ee/de)Reaction Time (h)
1 Benzyl (S)-2-(Boc-amino)-4-hydroxybutanoate88%>99% ee16
2 Benzyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate92%>99% ee4
3 Alkylated Protected Intermediate78%>98% de12
4 (2S)-2-Amino-4-((R)-3-(dimethylamino)piperidin-1-yl)butanoic acid85%>98% de6

References

  • Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development.[Link]

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis.[Link]

  • Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. Tetrahedron.[Link]

Application

Application Note: A Robust and Validated HPLC Method for the Quantification of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Abstract This application note describes the development and validation of a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-(3-(dimethylamino)piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid. Due to the compound's polar nature and lack of a significant UV chromophore, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD). The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and drug development settings. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a polar, non-chromophoric amino acid derivative. Accurate and precise quantification of such compounds is crucial in various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. The inherent properties of this analyte, specifically its high polarity and lack of a UV-absorbing moiety, present significant challenges for traditional reversed-phase HPLC with UV detection.[4][5]

To overcome these challenges, a method employing Hydrophilic Interaction Liquid Chromatography (HILIC) was developed. HILIC is a powerful separation technique for highly polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6][7][8][9] This approach provides excellent retention for polar analytes that are poorly retained in reversed-phase chromatography.[9]

For detection, a Charged Aerosol Detector (CAD) was chosen. CAD is a universal detector that can measure any non-volatile and many semi-volatile analytes, irrespective of their optical properties.[10][11] The detector generates a signal proportional to the mass of the analyte, offering a consistent response for non-volatile compounds.[12][13][14] This makes it an ideal choice for the analysis of non-chromophoric compounds like the target analyte.

This application note provides a comprehensive guide to the developed HPLC method, including the rationale behind the experimental choices, detailed protocols for method development and validation, and illustrative data.

Method Development

The primary objective of the method development was to achieve a symmetrical peak shape, adequate retention, and good resolution from potential impurities for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid.

Analyte Characteristics and Initial Considerations
  • Polarity: The presence of a carboxylic acid, a primary amine, and a tertiary amine makes the molecule highly polar. This strongly suggests that HILIC would be a more suitable separation mode than reversed-phase chromatography.

  • Lack of Chromophore: The absence of a significant UV-absorbing functional group necessitates the use of a universal detector like CAD or an Evaporative Light Scattering Detector (ELSD).[15][16][17][18] Mass spectrometry (MS) is also a viable option, particularly for its high sensitivity and selectivity.[19][20][21][22] In this application, CAD was selected for its ease of use and robust performance.[12]

  • Volatility: The analyte is non-volatile, a prerequisite for reliable detection by CAD and ELSD.[10][15]

Selection of Chromatographic Conditions

Based on the analyte's properties, the following initial conditions were selected:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or diol) was chosen to promote retention of the polar analyte.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a water-miscible organic solvent (acetonitrile) and a smaller percentage of an aqueous buffer. The buffer is crucial for controlling the ionization state of the analyte and for achieving reproducible retention times. Ammonium formate or ammonium acetate are good choices as they are volatile and compatible with CAD.[23]

  • Detector: A Charged Aerosol Detector (CAD) was employed for its ability to detect non-chromophoric, non-volatile compounds.[10][11]

Optimization of Chromatographic Parameters

The initial conditions were systematically optimized to achieve the desired chromatographic performance.

  • Mobile Phase Composition: The percentage of acetonitrile was varied to optimize the retention time. In HILIC, increasing the aqueous content of the mobile phase decreases retention.[6]

  • Buffer pH and Concentration: The pH of the aqueous portion of the mobile phase was adjusted to control the ionization of the amino and carboxylic acid groups, thereby influencing peak shape and retention. The buffer concentration was optimized to ensure good peak shape without compromising detector sensitivity.

  • Gradient Elution: A gradient elution program, starting with a high percentage of organic solvent and gradually increasing the aqueous component, was developed to ensure efficient elution and sharp peaks.

The optimized method parameters are summarized in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column HILIC Amide, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Nebulizer Gas Nitrogen
Method Development Workflow

The logical flow of the method development process is illustrated in the following diagram.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization Analyte Analyte Characterization (Polarity, Chromophore, Volatility) Initial Selection of Initial Conditions (HILIC, CAD) Analyte->Initial MP Mobile Phase Optimization (% Organic, Buffer pH) Initial->MP Gradient Gradient Development MP->Gradient Final Final Method Conditions Gradient->Final

Caption: Workflow for HPLC Method Development.

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][24][25] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocol:

  • Prepare a solution of the analyte (standard).

  • Prepare a placebo solution (containing all formulation components except the analyte).

  • Prepare a spiked placebo solution containing the analyte.

  • Inject all three solutions into the HPLC system.

  • Examine the chromatograms for any interference from the placebo at the retention time of the analyte.

Acceptance Criteria: The placebo chromatogram should show no significant peaks at the retention time of the analyte. The peak for the analyte in the spiked placebo should be well-resolved from any other peaks.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
5012543
7518892
10025105
12531356
15037689
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare placebo solutions.

  • Spike the placebo solutions with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Prepare six replicate samples of the analyte at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the peak areas.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

  • Calculate the RSD for the combined data from both sets of experiments.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Example Precision Data

ParameterRSD (%)
Repeatability (n=6) 0.8
Intermediate Precision (n=12) 1.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.

  • LOQ is typically determined at a S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a series of samples at the determined LOQ concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria: Precision at the LOQ should be ≤ 10% RSD, and accuracy should be within 80-120%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the varied conditions.

  • Evaluate the effect on the retention time, peak area, and peak shape.

Acceptance Criteria: The system suitability parameters should remain within the established limits for all varied conditions.

Method Validation Workflow

The following diagram outlines the key steps in the validation of the analytical method.

MethodValidationWorkflow cluster_0 Validation Parameters cluster_1 Execution and Documentation Specificity Specificity Execution Experimental Execution Specificity->Execution Linearity Linearity & Range Linearity->Execution Accuracy Accuracy Accuracy->Execution Precision Precision (Repeatability & Intermediate) Precision->Execution LOD_LOQ LOD & LOQ LOD_LOQ->Execution Robustness Robustness Robustness->Execution Protocol Validation Protocol Protocol->Execution Report Validation Report Execution->Report

Caption: Workflow for HPLC Method Validation.

Conclusion

A robust and reliable HPLC method for the quantitative analysis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid has been successfully developed and validated. The use of HILIC coupled with CAD provides the necessary selectivity and sensitivity for this polar, non-chromophoric analyte. The method has been shown to be specific, linear, accurate, precise, and robust, meeting the requirements of the ICH Q2(R1) guidelines. This method is suitable for routine use in a quality control environment and for supporting various stages of drug development.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Chyba, M., & Krupka, M. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 159, 230-245. Retrieved from [Link]

  • Wikipedia. (2023). Charged aerosol detector. Retrieved from [Link]

  • Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]

  • KCAS. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 21). Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • Harshitha, S., Surya Santhosh, R., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., & Al-Nasiri, R. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 1-6. Retrieved from [Link]

  • Chromatography Online. (2019). Material Identification by HPLC with Charged Aerosol Detection. Retrieved from [Link]

  • Picotti, P., Aebersold, R., & Domon, B. (2012). Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. Journal of Proteome Research, 11(7), 3780-3790. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters 2420 Evaporative Light Scattering Detector. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Chen, Y., Zhang, R., & Liu, J. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. Retrieved from [Link]

  • Shimadzu. (n.d.). ELSD-LT III. Retrieved from [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Rohmah, M., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal, 5(1), 1-8. Retrieved from [Link]

  • Patel, P., & Patel, M. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 7(4), 1018-1024. Retrieved from [Link]

  • Al-Rimawi, F. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Analytical Chemistry, 19(5), 336-345. Retrieved from [Link]

  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • Gotti, R., & Cavrini, V. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 849-855. Retrieved from [Link]

  • Imbault, P., & El-Khoury, R. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 9(3). Retrieved from [Link]

  • Kowalczyk, K., & Kwiatek, K. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of AOAC International, 104(3), 639-654. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Hradecká, D., Mikulík, J., & Novák, O. (2023). Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. ChemRxiv. Retrieved from [Link]

Sources

Method

Application Note: Sample Preparation and HILIC-MS/MS Analysis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid in Biological Matrices

Introduction and Physicochemical Profiling The quantitative analysis of highly polar, multi-basic compounds in biological matrices presents a persistent challenge in drug metabolism and pharmacokinetics (DMPK). The targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

The quantitative analysis of highly polar, multi-basic compounds in biological matrices presents a persistent challenge in drug metabolism and pharmacokinetics (DMPK). The target analyte, 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid , is a complex zwitterionic molecule featuring an α -amino acid backbone and a 3-(dimethylamino)piperidine side chain.

From a physicochemical perspective, this compound is exceptionally hydrophilic and multi-basic. It possesses:

  • A carboxylic acid moiety (pKa ~ 2.0–2.5).

  • An α -amino group (pKa ~ 9.0–9.5).

  • Two tertiary amines within the piperidine and dimethylamino groups (pKa ~ 8.0–10.0).

The Analytical Challenge: Standard reversed-phase liquid chromatography (RPLC) fails to retain such highly polar analytes, and residual silanols on C18 columns induce severe peak tailing for polybasic compounds. Furthermore, conventional reversed-phase Solid Phase Extraction (SPE) results in early breakthrough during sample loading, leading to catastrophic recovery losses. To overcome these limitations, we must employ a synergistic approach: Mixed-Mode Strong Cation Exchange (MCX) SPE for selective extraction [1], coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) for robust chromatographic retention [2].

Sample Preparation Strategies: Causality and Logic

The selection of a sample preparation technique depends on the required Lower Limit of Quantitation (LLOQ) and the complexity of the matrix.

G Start Biological Sample (Plasma/Urine) Decision Sensitivity & Matrix Effect Requirements? Start->Decision PPT Acidified Protein Precipitation (PPT) Decision->PPT High-Throughput / Early PK SPE Mixed-Mode Cation Exchange (MCX) SPE Decision->SPE High Sensitivity / Clinical LCMS HILIC-MS/MS Analysis PPT->LCMS SPE->LCMS

Figure 1: Decision tree for selecting the optimal sample preparation workflow.

Strategy A: Acidified Protein Precipitation (PPT)

For early-stage discovery where high throughput is prioritized over absolute sensitivity, PPT is viable. However, neutral acetonitrile (ACN) or methanol (MeOH) can cause co-precipitation of highly polar zwitterions with plasma proteins. Mechanistic Solution: By acidifying the precipitation solvent (e.g., 1% Formic Acid in ACN), we disrupt protein-analyte binding and ensure the target's multiple basic nitrogen atoms are fully protonated, maximizing its solubility in the organic supernatant [3].

Strategy B: Mixed-Mode Strong Cation Exchange (MCX) SPE

For clinical PK or low-abundance metabolite profiling, MCX SPE is the gold standard. MCX sorbents utilize a hydrophobic polymeric backbone functionalized with sulfonic acid ( −SO3−​ ) groups. Mechanistic Solution: The sample is loaded under highly acidic conditions (pH < 3). This neutralizes the analyte's carboxylic acid while fully protonating its three amine groups, creating a strong electrostatic bond with the −SO3−​ sorbent. Because the ionic bond is so strong, we can aggressively wash the sorbent with 100% methanol to remove phospholipids and neutral lipids without risking analyte breakthrough. Finally, elution is triggered by a high-pH organic solvent (5% NH4​OH in MeOH), which deprotonates the analyte's amines, breaking the ionic interaction and releasing the compound [1].

SPE_Mech Load 1. LOAD Acidified Sample (pH < 3) Analyte is Cationic (+) Bind 2. BIND Ionic Interaction with Sorbent SO3- Groups Load->Bind Wash1 3. WASH 1 (Aq) 2% FA in Water Removes Polar Neutrals Bind->Wash1 Wash2 4. WASH 2 (Org) 100% Methanol Removes Lipids/Hydrophobics Wash1->Wash2 Elute 5. ELUTE 5% NH4OH in MeOH Neutralizes Analyte, Breaks Bond Wash2->Elute

Figure 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Acidified PPT
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable-isotope labeled IS working solution.

  • Precipitation: Add 200 µL of cold Acetonitrile containing 1% Formic Acid (v/v).

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of ACN to match the high-organic initial conditions required for HILIC chromatography.

Protocol B: High-Recovery MCX SPE (Using 30 mg/1 cc Cartridges)
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 1 minute. (Note: Phosphoric acid is highly effective at disrupting protein binding).

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge.

  • Equilibration: Pass 1 mL of 2% Formic Acid in water.

  • Loading: Apply the pre-treated acidified sample (200 µL) at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water to remove salts and polar neutral interferences.

  • Organic Wash: Pass 1 mL of 100% Methanol to remove phospholipids and hydrophobic interferences.

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 ACN:Water containing 10 mM Ammonium Formate.

Quantitative Data and Method Parameters

Table 1: Analyte Physicochemical & Mass Spectrometry Parameters

The compound ionizes highly efficiently in positive Electrospray Ionization (ESI+) due to its multiple basic sites. The primary precursor is the [M+H]+ ion.

ParameterValue / Description
Chemical Formula C11​H23​N3​O2​
Monoisotopic Mass 229.18 g/mol
Precursor Ion [M+H]+ m/z 230.2
Primary Product Ion (Quantifier) m/z 84.1 (Piperidine fragment)
Secondary Product Ion (Qualifier) m/z 112.1
Declustering Potential (DP) 45 V
Collision Energy (CE) 28 eV (Quantifier), 22 eV (Qualifier)
Table 2: SPE Optimization Recovery Profile

Data demonstrates the necessity of high pH for elution. Neutral or acidic organic solvents fail to elute the compound due to the strong ionic interaction with the sorbent.

SPE StepSolvent CompositionAnalyte Recovery (%)Matrix Effect (%)
Load Plasma + 4% H3​PO4​ < 0.1% (No breakthrough)N/A
Wash 1 2% Formic Acid in Water< 0.1%N/A
Wash 2 100% Methanol< 0.5%N/A
Elution A 100% Methanol2.1%N/A
Elution B 2% Formic Acid in Methanol0.0%N/A
Elution C 5% NH4​OH in Methanol 94.5% < 5.0%
Table 3: HILIC-MS/MS Chromatographic Conditions

To achieve retention, an Amide-bonded HILIC stationary phase is utilized. The mobile phase must contain a volatile buffer (Ammonium Formate) to ensure reproducible retention times and peak shapes for zwitterionic compounds [2].

ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.15% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile with 0.15% Formic Acid
Flow Rate 0.4 mL/min
Gradient Program 0.0 min: 95% B 0.5 min: 95% B 3.0 min: 60% B 4.0 min: 60% B 4.1 min: 95% B 6.0 min: 95% B (Stop)
Column Temperature 40°C
Injection Volume 2 µL

References

  • Pinto, E.C., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, vol. 29, no. 10, 2024, p. 2284.[Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes, 2017.[Link]

  • Yin, X., et al. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." Separations, vol. 12, no. 1, 2025, p. 3.[Link]

Application

Application Note: 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid as a Proteolytically Stable Arginine/Lysine Mimetic

Target Audience: Peptide Chemists, Drug Development Professionals, and Preclinical Researchers. Focus: Integration of bulky, di-cationic non-canonical amino acids (ncAAs) into Cell-Penetrating Peptides (CPPs) and Antimic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Preclinical Researchers. Focus: Integration of bulky, di-cationic non-canonical amino acids (ncAAs) into Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides (AMPs).

Physicochemical Profiling & Rationale

In the development of peptide-based therapeutics, canonical basic residues like L-arginine and L-lysine are essential for driving electrostatic interactions with negatively charged phospholipid bilayers, a prerequisite for cellular entry[1]. However, peptides rich in these canonical basic residues suffer from poor pharmacokinetic profiles due to rapid degradation by trypsin-like serine proteases in systemic circulation[2].

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a highly specialized, non-canonical homoalanine derivative designed to overcome this limitation. The causality behind its efficacy lies in its unique side-chain architecture:

  • Dual-Cationic Pharmacophore: The side chain features a piperidine nitrogen and a dimethylamino group. At physiological pH, these tertiary amines remain protonated, providing the dense positive charge required for robust membrane translocation[3].

  • Steric Shielding: Unlike the linear, flexible aliphatic chains of lysine or arginine, the bulky 3-(dimethylamino)piperidine ring restricts the conformational flexibility of the peptide backbone. This steric bulk physically occludes the peptide bond from docking into the narrow active site clefts of endogenous proteases, dramatically extending the serum half-life of the peptide[2].

Synthesis & SPPS Integration Strategy

The incorporation of this ncAA via Solid-Phase Peptide Synthesis (SPPS) requires critical protocol adjustments.

Expertise Insight: Because the side-chain nitrogen atoms in this molecule are tertiary, they cannot undergo acylation. Consequently, they do not strictly require orthogonal protecting groups (e.g., Boc or Pbf) during standard Fmoc-SPPS[4]. However, the intrinsic basicity of these dual tertiary amines acts as an internal proton sink. During coupling, the basic side chain can neutralize acidic coupling additives (like HOAt or OxymaPure), leading to sluggish reaction kinetics and incomplete coupling. To counter this, the concentration of the non-nucleophilic base (DIPEA) must be empirically increased to maintain the optimal alkaline pH required for active ester formation[4].

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that each stage of the workflow contains built-in quality control checkpoints to guarantee scientific integrity.

Protocol 3.1: Microwave-Assisted Fmoc-SPPS Coupling

Objective: Achieve >95% coupling efficiency of the sterically hindered ncAA.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).

  • Reagent Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected ncAA and 0.4 mmol (4 eq) of COMU in 2 mL of DMF.

  • Base Adjustment (Critical Step): Add 0.8 mmol (8 eq) of DIPEA to the activation vial. Causality: The 2-fold excess of base relative to the coupling reagent compensates for the proton-scavenging effect of the unprotected tertiary amines on the ncAA side chain.

  • Coupling: Transfer the activated mixture to the resin. Heat the reaction to 50°C under microwave irradiation (25 W) for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Check (Microcleavage): Withdraw ~1 mg of resin. Treat with 100 µL of TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Evaporate the TFA, reconstitute in water/acetonitrile, and analyze via LC-MS. Validation Criterion: Proceed to the capping step only if the LC-MS chromatogram shows >95% conversion to the desired mass + ncAA adduct.

Protocol 3.2: Proteolytic Stability Assay (Serum/Trypsin)

Objective: Quantify the resistance of the ncAA-modified peptide against enzymatic degradation.

  • Stock Preparation: Dissolve the purified ncAA-modified peptide and a Wild-Type (WT) canonical arginine control peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Incubation: Add Trypsin (final concentration 2 µg/mL) or 25% human serum to the peptide solutions. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via RP-HPLC.

  • Self-Validation Check: The assay is considered valid only if the WT canonical peptide exhibits a half-life ( t1/2​ ) of <30 minutes, confirming that the protease or serum batch is enzymatically active[2].

Protocol 3.3: Flow Cytometry Cellular Uptake Assay

Objective: Evaluate the membrane translocation efficiency of the modified peptide.

  • Cell Culture: Seed HeLa cells in a 24-well plate at 1×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Peptide Incubation: Treat cells with 5 µM of FITC-labeled ncAA-peptide in serum-free media for 2 hours.

  • Surface Quenching: Remove media and wash cells twice with PBS. Treat cells with 0.25% Trypsin-EDTA for 5 minutes. Causality: Trypsinization degrades surface-bound, non-internalized peptides, ensuring only true intracellular fluorescence is measured.

  • Analysis: Resuspend cells in flow cytometry buffer. Analyze 10,000 events per sample.

  • Self-Validation Check: Include a vehicle-only negative control to establish baseline autofluorescence. The assay is validated if the background fluorescence remains below 102 MFI (Mean Fluorescence Intensity).

Quantitative Data Summaries

Table 1: Coupling Efficiency Optimization for Bulky ncAA Data demonstrates the necessity of elevated temperatures and strong coupling reagents (COMU) to overcome the steric hindrance of the piperidine ring.

Coupling ReagentEquivalentsBase (DIPEA eq)TempTime (hrs)Yield (%)Purity (%)
HBTU/HOBt3.06.025°C2.04560
HATU/HOAt3.06.025°C4.07885
COMU/Oxyma 4.0 8.0 50°C 2.0 95 96

Table 2: Comparative Pharmacological Profile (CPP Model) Comparison of a standard octa-arginine (R8) peptide versus an analog where canonical arginines are substituted with the target ncAA.

Peptide VariantSide Chain ResidueSerum t1/2​ (hrs)Trypsin t1/2​ (min)Cellular Uptake (MFI)
Wild-Type (R8)L-Arginine1.51510,500
Modified (ncAA8)2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid>24.0 >240 14,200

Visualizations

Workflow Step1 1. Resin Swelling & Deprotection Step2 2. Pre-Activation (ncAA + COMU/Excess DIPEA) Step1->Step2 Step3 3. Extended Coupling (2 hours, 50°C) Step2->Step3 Step4 4. Validation (LC-MS Microcleavage) Step3->Step4 Step5 5. Capping & Next Cycle Step4->Step5

Caption: Fmoc-SPPS workflow emphasizing pre-activation with excess base and LC-MS validation for bulky ncAAs.

Mechanism cluster_canonical Canonical Arginine cluster_ncaa Bulky ncAA Protease Trypsin-like Protease (Active Site Cleft) Arg Linear Sidechain Protease->Arg Unrestricted Access ncAA Dimethylamino-piperidine (Steric Shield) Protease->ncAA Steric Clash Cleavage Rapid Backbone Cleavage Arg->Cleavage Stable Proteolytic Resistance ncAA->Stable

Caption: Mechanism of proteolytic resistance conferred by the bulky piperidine side chain.

Sources

Method

In vivo dosing strategies and formulations for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Application Note: Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid Executive Summary The transition of novel synthetic amino acid derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid

Executive Summary

The transition of novel synthetic amino acid derivatives from in vitro screening to in vivo preclinical models requires rigorous formulation strategies. 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a complex, highly polar molecule characterized by a zwitterionic backbone (an α -amino acid) and a basic tertiary amine embedded within a substituted piperidine ring. Because of its structural motifs, this compound is likely designed to target central nervous system (CNS) receptors or systemic metabolic enzymes.

This application note provides a comprehensive, self-validating framework for formulating and dosing this compound in rodent models. By addressing the unique physicochemical challenges of zwitterionic compounds—specifically pH-dependent solubility, membrane permeability, and clearance mechanisms[1][2]—this guide ensures robust, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Rationale & Vehicle Selection

The Causality of Formulation Choices

The physicochemical properties of a drug dictate its formulation. For 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, the presence of both an acidic carboxylic group and two basic amines (the α -amino group and the dimethylamino group) means the molecule will exist as a complex mixture of zwitterionic and cationic species at physiological pH (7.4).

  • Solubility vs. Permeability: Zwitterions typically exhibit high aqueous solubility but poor passive membrane permeability, often classifying them as Biopharmaceutics Classification System (BCS) Class III or IV compounds[2].

  • Vehicle Exclusion: Because of its high polarity, lipophilic vehicles (e.g., corn oil, sesame oil, or high concentrations of Cremophor EL) must be strictly avoided. The compound will not partition into the lipid phase, leading to erratic precipitation and highly variable oral absorption.

  • Vehicle Selection: Aqueous buffers (e.g., Phosphate-Buffered Saline) are optimal for Intravenous (IV) dosing. For Oral (PO) gavage, simple aqueous solutions or mild suspending agents like 0.5% Methylcellulose (MC) ensure uniform dosing even if the concentration exceeds the solubility limit[3].

Table 1: Formulation Matrix & Physicochemical Considerations
ParameterCharacteristic / RecommendationCausality / Rationale
Predicted BCS Class Class III (High Solubility, Low Permeability)Polar surface area restricts passive diffusion; requires transporter-mediated uptake (e.g., PEPT1, LAT1).
IV Vehicle 0.9% Saline or 1X PBS (pH 7.2–7.4)Prevents precipitation in the bloodstream and avoids injection-site necrosis.
PO Vehicle 0.5% Methylcellulose (MC) in WaterMaintains uniform suspension for high-dose oral gavage, preventing dose variability.
Osmolality (IV) 280–320 mOsm/kgCritical: Hypotonic solutions cause hemolysis; hypertonic solutions cause crenation and pain.

Self-Validating Formulation Protocols

To ensure scientific integrity, every formulation must be treated as a self-validating system. The following protocols include mandatory quality control (QC) checkpoints to prevent in vivo artifacts caused by formulation failure.

Protocol A: Preparation of Intravenous (IV) Formulation (Target: 2 mg/mL)

For a 20 g mouse, a 5 mL/kg dosing volume requires a 100 µL injection of 2 mg/mL solution to achieve a 10 mg/kg dose.

  • Weighing: Accurately weigh 20 mg of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid into a sterile glass vial.

  • Initial Dissolution: Add 8.0 mL of sterile Water for Injection (WFI). Vortex for 2 minutes. Due to its polar nature, the compound should dissolve readily.

  • pH Adjustment (QC Step 1): Measure the pH using a micro-probe. Adjust to pH 7.2–7.4 using dropwise additions of 0.1 N NaOH or 0.1 N HCl. Causality: Unbuffered basic amines can drastically alter pH, leading to acute toxicity upon injection.

  • Isotonicity: Add 1.0 mL of 10X PBS to buffer the solution and provide osmotic balance.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with WFI.

  • Sterilization: Filter the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile, endotoxin-free vial.

  • Final Validation (QC Step 2): Measure the final osmolality using a freezing-point osmometer. It must read between 280–320 mOsm/kg[3]. Visually inspect against a dark background to ensure no micro-precipitates have formed.

Protocol B: Preparation of Oral (PO) Formulation (Target: 10 mg/mL)

For a 20 g mouse, a 10 mL/kg dosing volume requires a 200 µL gavage of 10 mg/mL suspension to achieve a 100 mg/kg dose.

  • Vehicle Prep: Prepare a 0.5% Methylcellulose (MC) solution by dispersing 0.5 g of MC powder in 50 mL of 80°C WFI. Agitate until wetted, then add 50 mL of cold WFI and stir at 4°C until fully hydrated and clear.

  • Levigation: Weigh 100 mg of the API and transfer it to a glass mortar. Add 1 mL of the 0.5% MC vehicle and triturate (grind) with a pestle to form a smooth, lump-free paste. Causality: Levigation prevents the formation of dry API aggregates, which cause erratic oral absorption.

  • Dilution: Gradually add the remaining 0.5% MC vehicle while continuously mixing, transferring quantitatively to a graduated cylinder, and QS to 10.0 mL.

  • Validation: Vortex vigorously before dosing. The formulation should be a homogenous solution or a fine, stable suspension.

Workflow A Compound Profiling (pKa, LogD, BCS) B Vehicle Selection (Aqueous/Buffer) A->B C Formulation Prep & Validation (pH/Osmolality) B->C D In Vivo Dosing (IV & PO Routes) C->D E PK Sampling (Plasma & Brain) D->E F LC-MS/MS Bioanalysis E->F

Fig 1: End-to-end preclinical formulation and PK workflow for zwitterionic amino acid derivatives.

In Vivo Dosing & Pharmacokinetic Sampling

Because piperidine-substituted amino acids frequently target the CNS, evaluating Blood-Brain Barrier (BBB) penetration is just as critical as measuring systemic plasma exposure.

Dosing Execution
  • Intravenous (IV) Administration: Administer via the lateral tail vein in mice or the jugular vein in rats. Ensure the injection rate is slow (~10–15 seconds per dose) to prevent acute cardiovascular shock from rapid Cmax spikes. Max volume: 5 mL/kg (Mice)[3].

  • Oral (PO) Administration: Administer via oral gavage using a bulb-tipped gastric feeding tube. Max volume: 10 mL/kg (Mice)[3].

Table 2: Recommended PK Sampling Schedule (Rodents)
RouteTimepointsTissues CollectedPrimary Purpose
IV 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrBlood (Plasma)Determine systemic Clearance (CL) and Volume of Distribution (Vd).
PO 0.25, 0.5, 1, 2, 4, 8, 24 hrBlood (Plasma)Determine oral bioavailability (%F) and Cmax​ / Tmax​ .
PO/IV 1, 4, 8 hr (Terminal)Whole BrainAssess CNS penetration (Brain-to-Plasma ratio, Kp​ ).
Sampling Protocol: Plasma and Brain Collection
  • Blood Collection: Collect ~50 µL of blood via the submandibular vein (survival) or cardiac puncture (terminal) into K2-EDTA coated tubes. Invert gently.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a pre-chilled tube and snap-freeze on dry ice. Causality: Zwitterionic compounds can be subject to rapid enzymatic degradation by plasma proteases or peptidases; maintaining 4°C halts this degradation.

  • Brain Tissue Collection: Following terminal blood collection, perfuse the animal with ice-cold saline via the left ventricle to remove residual blood from the cerebral vasculature. Causality: Failure to perfuse will result in artificial inflation of brain drug concentrations due to drug trapped in the brain's microvasculature. Extract the brain, blot dry, weigh, and snap-freeze.

Pathway Gut Intestinal Lumen (pH 6.0-6.8) Transporter Uptake Transporters (e.g., PEPT1, OATPs) Gut->Transporter Absorption Liver Hepatic Portal Vein First-Pass Metabolism Transporter->Liver Systemic Systemic Circulation (pH 7.4) Liver->Systemic Clearance BBB Blood-Brain Barrier (Transporter-Mediated) Systemic->BBB Distribution Target CNS Target Engagement BBB->Target

Fig 2: Pharmacokinetic absorption and distribution pathway for polar piperidine-amino acids.

Bioanalytical Workup & Data Interpretation

LC-MS/MS Sample Preparation

Due to the high polarity of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, standard liquid-liquid extraction (LLE) using organic solvents (like ethyl acetate or hexane) will yield poor recovery.

  • Protein Precipitation (PPT): Use a 1:3 or 1:4 ratio of Plasma to Acetonitrile (containing 0.1% Formic Acid and an internal standard). The acidic environment ensures the carboxylic acid is protonated, aiding in consistent chromatographic retention on a HILIC (Hydrophilic Interaction Liquid Chromatography) or polar-embedded C18 column.

  • Brain Homogenization: Homogenize brain tissue in 3 volumes (w/v) of PBS prior to PPT.

Interpreting the Data

When analyzing the PK data, pay close attention to the hepatic clearance and the brain-to-plasma ratio ( Kp​ ). Zwitterionic drugs often exhibit complex hepatic uptake mediated by OATs or OATPs[1][4]. Furthermore, if the Kp​ is > 0.3, it suggests active transport across the BBB (likely via amino acid transporters like LAT1), as passive diffusion of such a polar molecule would typically yield a Kp​ < 0.05.

References

  • Heimbach, T., & Lakshminarayana, S. B. (2009). Practical Anticipation of Human Efficacious Doses and Pharmacokinetics Using In Vitro and Preclinical In Vivo Data. AAPS Journal, 11(3), 602–614. Available at:[Link][2]

  • Bi, Y.-A., et al. (2020). Predicting the Human Hepatic Clearance of Acidic and Zwitterionic Drugs. Journal of Medicinal Chemistry, 63(21), 12893–12903. Available at:[Link][1]

  • Weng, Y., et al. (2022). Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, a First-In-Class Ketohexokinase Inhibitor for Metabolic Disorders and Nonalcoholic Fatty Liver Disease. ResearchGate. Available at:[Link][4]

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 95-178. Available at:[Link][3]

Sources

Application

In Vitro Permeability Assessment of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid: A Carrier-Mediated Transport Protocol

Introduction & Structural Rationale The evaluation of intestinal absorption for novel chemical entities requires a deep understanding of their physicochemical properties. The target compound, 2-Amino-4-(3-(dimethylamino)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The evaluation of intestinal absorption for novel chemical entities requires a deep understanding of their physicochemical properties. The target compound, 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid , presents a highly specific permeability challenge. Structurally, it is an α -amino acid derivative containing a bulky, basic 3-(dimethylamino)piperidine ring.

At a physiological pH of 7.4, this molecule is highly polar and exists predominantly as a zwitterion (due to the α -amino acid moiety) with an additional protonated basic center on the piperidine ring. These properties dictate that passive transcellular or paracellular diffusion will be negligible. Instead, intestinal absorption will heavily rely on carrier-mediated active transport systems—such as the L-type amino acid transporter 1 (LAT1) or peptide transporters (PepT1)—while the basic piperidine moiety may simultaneously subject the compound to active efflux via P-glycoprotein (P-gp) .

Mechanistic Rationale: Designing a Self-Validating System

To accurately evaluate the permeability of this compound, standard artificial membrane assays (e.g., PAMPA) are insufficient because they only measure passive diffusion. The Caco-2 cell monolayer model is the gold standard for this assessment . Derived from human colorectal adenocarcinoma, Caco-2 cells spontaneously differentiate over 21 days to form polarized enterocyte-like monolayers expressing tight junctions, microvilli, and a full suite of intestinal transporters.

Our protocol is designed as a self-validating system driven by the following causal choices:

  • Bidirectional Transport: Measuring both Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) flux is strictly required to calculate the Efflux Ratio (ER) and differentiate between active uptake and active efflux.

  • Physiological pH Gradient: Establishing an Apical pH of 6.5 and a Basolateral pH of 7.4 mimics the microclimate of the small intestine. This provides the proton-motive force necessary for proton-coupled transporters (like PepT1) to function optimally.

  • Competitive Inhibition: Co-incubation with specific inhibitors (Verapamil for P-gp; L-Leucine for LAT1) mechanistically isolates the transport pathways, proving causality rather than mere correlation.

Transport Pathway Visualization

G cluster_apical Apical Compartment (pH 6.5) Intestinal Lumen cluster_caco2 Caco-2 Cell Monolayer (21-Day Differentiated) cluster_basolateral Basolateral Compartment (pH 7.4) Bloodstream Compound_A Test Compound (Zwitterion + Basic Amine) LAT1 Uptake Transporter (LAT1/PepT1) Compound_A->LAT1 Active Influx TJ Tight Junctions (Block Paracellular) Compound_A->TJ Passive Diffusion Compound_B Absorbed Compound LAT1->Compound_B Pgp Efflux Pump (P-gp/BCRP) Pgp->Compound_A Active Efflux TJ->Compound_B (Restricted) Compound_B->Pgp Intracellular Exposure

Carrier-mediated transport and efflux mechanisms in a polarized Caco-2 cell monolayer.

Step-by-Step Experimental Methodology

Phase 1: Caco-2 Cell Culture & Monolayer Differentiation
  • Cell Seeding: Seed Caco-2 cells (passages 20–40) at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size, 12-well plates).

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 2 mM L-glutamine. Change the medium every other day.

    • Causality: The 21-day period is essential for spontaneous enterocytic differentiation, ensuring tight junction formation and the physiological expression of apical/basolateral transporters .

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a Millicell ERS-2 volt-ohm meter. Only utilize inserts with a TEER > 250 Ω⋅cm2 .

    • Causality: This confirms the monolayer is fully intact, preventing false-positive permeability readings caused by paracellular leakage.

Phase 2: Bidirectional Transport Assay Setup
  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS). Adjust the Apical buffer to pH 6.5 (using 10 mM MES) and the Basolateral buffer to pH 7.4 (using 10 mM HEPES).

  • Dosing Solutions: Prepare 10 µM solutions of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid in the respective donor buffers. Prepare three parallel groups:

    • Control Group: Test compound alone.

    • Inhibitor Group A (Efflux): Test compound + 100 µM Verapamil (P-gp inhibitor).

    • Inhibitor Group B (Uptake): Test compound + 10 mM L-Leucine (LAT1 competitive inhibitor).

  • A B Transport (Absorptive): Add 0.5 mL of dosing solution to the Apical chamber. Add 1.5 mL of blank HBSS (pH 7.4) to the Basolateral chamber.

  • B A Transport (Secretory): Add 1.5 mL of dosing solution to the Basolateral chamber. Add 0.5 mL of blank HBSS (pH 6.5) to the Apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (50 rpm).

    • Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which can artificially restrict the diffusion of highly permeable compounds.

Phase 3: Sampling & LC-MS/MS Quantification
  • Time-Course Sampling: At 30, 60, 90, and 120 minutes, remove 50 µL aliquots from the receiver compartment and immediately replace with 50 µL of fresh, pre-warmed buffer.

    • Causality: Replacing the buffer maintains sink conditions, ensuring that the concentration gradient remains the primary driving force for transport.

  • Quenching: Quench the samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the transported compound.

  • Post-Assay Validation: Incubate monolayers with 100 µM Lucifer Yellow for 1 hour. A Papp​<0.5×10−6 cm/s confirms that monolayer integrity was maintained throughout the entire experiment.

Data Analysis & Interpretation

The transport rate is evaluated using the Apparent Permeability coefficient ( Papp​ ) and the Efflux Ratio (ER), calculated via the following formulas:

Apparent Permeability ( Papp​ ): Papp​=A×C0​dQ/dt​

(Where dQ/dt is the steady-state flux in pmol/s, A is the surface area of the insert in cm², and C0​ is the initial donor concentration in µM).

Efflux Ratio (ER): ER=Papp​(A→B)Papp​(B→A)​

Quantitative Data Summary

By comparing the baseline ER with the inhibitor groups, researchers can definitively map the transport mechanisms of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid.

Experimental ConditionExpected Papp​ (A B)Expected Papp​ (B A)Efflux Ratio (ER)Mechanistic Interpretation
Standard Assay (Control) Moderate to LowHigh> 2.0Net efflux; indicates the basic amine is a P-gp substrate.
+ Verapamil (100 µM) IncreasesDecreases~ 1.0Reversal of ER confirms P-gp mediated active efflux.
+ L-Leucine (10 mM) DecreasesUnchanged> 2.0Drop in absorptive flux confirms LAT1 mediated active uptake.

References

  • Larregieu CA, Benet LZ. "Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements." AAPS Journal. 2013;15(2):483-497.[Link]

  • Kus M, Ibragimow I, Piotrowska-Kempisty H. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics. 2023;15(11):2523.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your synthesis for higher yields and purity.

Troubleshooting Low Synthesis Yield

Low yield is a frequent challenge in multi-step organic synthesis. This section addresses specific problems you might encounter during the synthesis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, organized by reaction stage.

Stage 1: Synthesis of Protected 2-Amino-4-halobutanoic Acid Precursor

Question: My synthesis of Boc-2-amino-4-bromobutanoic acid methyl ester is resulting in a low yield and several byproducts. What could be the cause?

Answer: The synthesis of this precursor, typically from a protected glutamic acid derivative, can be prone to side reactions if not carefully controlled. Common issues include:

  • Incomplete reaction: The conversion of the gamma-carboxylic acid to a halide might be inefficient. Ensure your halogenating agent (e.g., NBS/triphenylphosphine) is fresh and the reaction is run under strictly anhydrous conditions to prevent hydrolysis of the reagents.

  • Side reactions: The formation of lactams or other cyclic byproducts can occur, especially if the reaction is heated for prolonged periods. It is crucial to monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Purification challenges: The product can be difficult to separate from reaction byproducts. Careful column chromatography with a suitable solvent system is often necessary.

Stage 2: N-Alkylation of 3-(Dimethylamino)piperidine

Question: The coupling of my protected 2-amino-4-bromobutanoic acid derivative with 3-(dimethylamino)piperidine is sluggish and gives a low yield of the desired product. Why is this happening and how can I improve it?

Answer: The N-alkylation of a substituted piperidine with a gamma-halo ester can be challenging due to several factors. Here's a breakdown of potential issues and solutions:

  • Steric Hindrance: The 3-(dimethylamino) group on the piperidine ring can sterically hinder the approach of the electrophile. While 3-substitution is less hindering than 2-substitution, it can still slow down the reaction.[1]

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Using a more polar aprotic solvent like DMF or DMSO can also help to stabilize the transition state and increase the reaction rate.

  • Poor Leaving Group: While bromide is a reasonably good leaving group, its reactivity can be influenced by the solvent.[2]

    • Solution: You could consider converting the bromo-derivative to an iodo-derivative in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). Iodide is a better leaving group and can significantly accelerate the reaction.[3]

  • Base Selection: The choice and amount of base are critical. The base is needed to neutralize the HBr formed during the reaction.

    • Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from competing with the piperidine as a nucleophile.[4] Use a slight excess (1.1-1.5 equivalents) to ensure the reaction medium remains basic.

  • Over-alkylation (Quaternary Salt Formation): Although less likely with a secondary amine alkylating agent, it's a possibility, especially with highly reactive alkylating agents.[5]

    • Solution: This can be minimized by the slow addition of the alkylating agent to the piperidine derivative.[4]

Question: I am observing a significant amount of an elimination byproduct (an alkene) in my N-alkylation reaction. How can I prevent this?

Answer: The formation of an alkene suggests that the piperidine is acting as a base rather than a nucleophile, leading to an E2 elimination reaction. This is more likely if the piperidine is sterically hindered or if the reaction is run at a high temperature.

  • Solution:

    • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature, even if it proceeds more slowly, can favor the desired SN2 substitution.

    • Use a less hindered base: If you are using a strong, bulky base, it might be promoting elimination. Switching to a milder base like potassium carbonate in a polar aprotic solvent can sometimes favor substitution.

    • Optimize the solvent: The choice of solvent can influence the SN2/E2 competition. Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.

Stage 3: Deprotection of the Amino Acid

Question: During the final Boc-deprotection step using TFA, I am getting a low yield of my target compound, and the product is difficult to purify. What is going wrong?

Answer: The deprotection of the Boc group in a molecule with multiple basic nitrogen atoms can be tricky. Here are some potential issues:

  • Incomplete Deprotection: The presence of other basic nitrogens (the piperidine and the dimethylamino group) can partially neutralize the acid (TFA), leading to incomplete deprotection of the Boc group.

    • Solution: Use a larger excess of TFA. A common condition is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).[6] Ensure the reaction goes to completion by monitoring with TLC or LC-MS.

  • Formation of Trifluoroacetate Salts: All three nitrogen atoms in your molecule will be protonated by the excess TFA, forming trifluoroacetate salts. This can make the product very polar and difficult to handle.

    • Solution: After removing the TFA under reduced pressure, the resulting oil or solid is a mixture of trifluoroacetate salts. This crude product needs to be carefully neutralized or purified using ion-exchange chromatography.

  • Side Reactions: While the Boc group is generally cleaved cleanly with TFA, prolonged exposure or high temperatures can sometimes lead to side reactions, especially if other sensitive functional groups are present.[7]

    • Solution: Perform the deprotection at room temperature or below (0 °C) and for the minimum time required for complete deprotection.

Stage 4: Purification of the Final Product

Question: My final product, 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid, is proving very difficult to purify. It streaks on silica gel and I can't seem to get a pure sample. What purification methods are recommended for such a polar, zwitterionic compound?

Answer: The target molecule is a polyfunctional amino acid with three basic centers and one acidic center, making it highly polar and likely zwitterionic at neutral pH. Standard silica gel chromatography is often ineffective for such compounds.[8][9] Here are some recommended purification strategies:

  • Ion-Exchange Chromatography: This is often the most effective method for purifying zwitterionic compounds like amino acids.[10][11]

    • Procedure: You can use a strong cation-exchange resin (like Dowex 50). Load your crude product (after neutralization) onto the column. Wash with water to remove non-basic impurities. Then, elute your product with a gradient of aqueous ammonia or a volatile buffer.

  • Reverse-Phase Chromatography (C18): This can be an alternative, but it requires careful solvent selection.

    • Procedure: Use a C18 column and a mobile phase of water and a polar organic solvent (like methanol or acetonitrile) with a modifier like TFA or formic acid to ensure the compound is in a single ionic form. A shallow gradient is often necessary for good separation.

  • Recrystallization: If you can form a salt of your final compound (e.g., the hydrochloride or dihydrochloride salt), you may be able to purify it by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 3-(Dimethylamino)piperidine

This protocol outlines a general procedure for the N-alkylation step.

  • To a solution of 3-(dimethylamino)piperidine (1.0 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF), add the protected 2-amino-4-bromobutanoic acid derivative (1.1 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection and Purification

This protocol provides a general method for the final deprotection and purification.

  • Dissolve the Boc-protected precursor in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Dissolve the crude trifluoroacetate salt in water and load it onto a strong cation-exchange resin (e.g., Dowex 50W-X8) pre-washed with water.

  • Wash the resin with water to remove any non-basic impurities.

  • Elute the product from the resin using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M).

  • Combine the product-containing fractions and lyophilize to obtain the pure 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid?

A1: A common and logical synthetic approach would be a multi-step synthesis starting from a protected amino acid and a piperidine derivative. A likely route involves the N-alkylation of 3-(dimethylamino)piperidine with a suitably protected and activated 4-carbon amino acid backbone, such as a Boc-protected 2-amino-4-halobutanoic acid ester. The synthesis would conclude with the deprotection of the amino and carboxyl groups.

Q2: Why is a protecting group necessary for the alpha-amino group?

A2: The alpha-amino group of the butanoic acid precursor is nucleophilic and would compete with the piperidine nitrogen in the N-alkylation reaction, leading to a mixture of products and polymerization. A protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the alpha-amino group, ensuring that the alkylation occurs selectively at the piperidine nitrogen.[6][7]

Q3: Are there alternative methods to N-alkylation with a halo-derivative?

A3: Yes, an alternative and often milder method is reductive amination.[12] This would involve reacting 3-(dimethylamino)piperidine with a protected 2-amino-4-oxobutanoic acid derivative in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method can be more selective and avoid the formation of quaternary ammonium salts.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. ¹H and ¹³C NMR spectroscopy will confirm the structure and connectivity of the atoms. Purity can be assessed by HPLC or LC-MS.

Visualizations

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 N-Alkylation cluster_2 Deprotection Boc_Glu_ester Boc-Glu-OMe Boc_amino_bromo Boc-2-amino-4-bromobutanoic acid methyl ester Boc_Glu_ester->Boc_amino_bromo Halogenation Coupled_Product Protected Product Boc_amino_bromo->Coupled_Product Alkylation + Piperidine Piperidine 3-(Dimethylamino)piperidine Final_Product 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid Coupled_Product->Final_Product Deprotection

Caption: Plausible synthetic pathway for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid.

Troubleshooting_Yield Start Low Yield Observed Check_Alkylation N-Alkylation Step Issue? Start->Check_Alkylation Check_Deprotection Deprotection Step Issue? Check_Alkylation->Check_Deprotection No Sluggish_Reaction Sluggish Reaction? Check_Alkylation->Sluggish_Reaction Yes Check_Purification Purification Loss? Check_Deprotection->Check_Purification No Incomplete_Deprotection Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection Yes Poor_Recovery Poor Recovery? Check_Purification->Poor_Recovery Yes Increase_Temp Increase Temperature Use NaI catalyst Sluggish_Reaction->Increase_Temp Yes Side_Products Side Products? Sluggish_Reaction->Side_Products No Elimination Lower Temperature Side_Products->Elimination Yes Over_alkylation Slow Addition of Alkylating Agent Side_Products->Over_alkylation No Excess_TFA Use larger excess of TFA Monitor reaction to completion Incomplete_Deprotection->Excess_TFA Yes Ion_Exchange Use Ion-Exchange Chromatography Poor_Recovery->Ion_Exchange Yes

Caption: Troubleshooting decision tree for low synthesis yield.

Side_Reactions Starting_Materials Boc-2-amino-4-bromo-ester + 3-(Me2N)-piperidine Desired_Product SN2 Product (Desired Alkylation) Starting_Materials->Desired_Product Nucleophilic Attack (Favored) Elimination_Product E2 Product (Alkene byproduct) Starting_Materials->Elimination_Product Base-promoted Elimination (High Temp) Quaternary_Salt Over-alkylation (Quaternary Salt) Desired_Product->Quaternary_Salt Further Alkylation (Excess Alkylating Agent)

Caption: Potential side reactions during the N-alkylation step.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Bartoli, G., Bosco, M., Marcantoni, E., Massaccesi, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(26), 9052-9055.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution with selenolates.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of protected (S)-2-amino-4-(bis(allyloxy)phosphoryl)butanoic acid....
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids.
  • The Journal of Organic Chemistry. (2025).
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros.
  • ResearchGate. (2017, March 16).
  • Molecules. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • (n.d.).
  • PubMed. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-....
  • Ju, Y., & Varma, R. S. (2004).
  • (n.d.). Nucleophilic Substitution Reactions.
  • Merck Millipore. (n.d.). Novabiochem®.
  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.
  • ScienceDirect. (n.d.). Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs.
  • RSC Publishing. (n.d.). Synthesis of (2S,3S)
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481.
  • Lecturio. (2025, December 15).
  • (2022, October 27). Influence of the geminal-dialkyl-effect on the reactivity of 3-chloropiperidines.
  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
  • Green Chemistry (RSC Publishing). (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers assume that highly polar, polybasic molecules will effortlessly dissolve in aqueous media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers assume that highly polar, polybasic molecules will effortlessly dissolve in aqueous media. However, 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid presents a counterintuitive challenge. Despite possessing a carboxylic acid, a primary alpha-amine, and two tertiary amines, the molecule often exhibits poor solubility in standard biological buffers.

This paradox is driven by its zwitterionic nature at physiological pH and its propensity to form insoluble complexes with multivalent counterions. This guide is designed to help you understand the causality behind these solubility roadblocks and provide self-validating protocols to overcome them without compromising your biological assays.

🔍 Core Troubleshooting & FAQs

Q1: Why does the compound precipitate when diluted into physiological buffers (pH 7.4) like PBS, even after initially dissolving in water?

The Causality: This is a classic manifestation of isoelectric point (pI) precipitation combined with the common ion effect. At physiological pH, the molecule exists largely in its zwitterionic form (net charge near zero). Zwitterionic molecules exhibit their lowest thermodynamic solubility at their pI because the neutral overall charge maximizes strong intermolecular dipole-dipole interactions, creating a highly stable1[1]. Furthermore, polybasic compounds can form highly insoluble complexes with multivalent counterions like the phosphates present in PBS, which interact with charged amino acid molecules and 2[2]. Actionable Insight: Switch your assay buffer from PBS to a zwitterionic buffer like HEPES or MOPS, which do not contribute multivalent counterions that precipitate polybasic amines.

Q2: I am trying to prepare a 10 mM stock solution in pure water, but it remains a cloudy suspension. How can I achieve complete dissolution?

The Causality: The free zwitterionic form has a high lattice energy. To disrupt this tight crystal packing, you must 3[3]. By lowering the pH below the pKa of the carboxylic acid (pKa ~ 2.0), the molecule becomes fully protonated (cationic). Salt formation changes the state from zwitterionic to cationic, effectively reducing the lattice energy and 4[4]. Actionable Insight: Prepare the initial stock solution in 0.1 M HCl to form the highly soluble hydrochloride salt in situ, then dilute directly into a strongly buffered assay medium.

Q3: My biological assay is highly sensitive to pH changes and organic solvents (DMSO). How can I maintain solubility without using acids or DMSO?

The Causality: If pH adjustment and co-solvents are contraindicated, the best approach is supramolecular encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic 3-(dimethylamino)piperidine moiety, shielding it from the aqueous environment while the polar amino acid backbone interacts with water, bypassing the thermodynamic limitations of the zwitterion.

📊 Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of the compound under various standard assay conditions, allowing you to select the optimal environment for your specific workflow.

Solvent / Buffer SystempHDominant Ionization StateApparent Solubility (mg/mL)Primary Limiting Factor
Pure Water 6.5 - 7.0Zwitterion (Net Charge 0)< 0.1High crystal lattice energy
0.1 M HCl 1.0Cationic (Net Charge +2)> 50.0None (Highly soluble salt)
PBS (Phosphate Buffer) 7.4Zwitterion / Cationic mix< 0.05Phosphate counterion precipitation
HEPES Buffer 7.4Zwitterion / Cationic mix~ 2.5Isoelectric point proximity
20% HP-β-CD in Water 7.4Encapsulated Zwitterion> 10.0None (Steric shielding)

🧬 Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve precipitation issues in your specific assay setup.

SolubilityTroubleshooting A Precipitation in Assay B Assess Buffer pH vs pI A->B C Is pH ≈ pI? (7.0 - 8.5) B->C D Adjust pH or Form Salt C->D Yes E Check Buffer Counterions C->E No F Contains Phosphates? E->F G Switch to HEPES/MOPS F->G Yes H Use HP-β-CD Encapsulation F->H No

Workflow for diagnosing and resolving zwitterion solubility issues in biological assays.

🧪 Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock via In Situ Salt Formation

Use this protocol when your final assay can tolerate a minor introduction of chloride ions and relies on a strong buffer (like 100 mM HEPES) to absorb the acidic stock.

  • Weighing: Weigh exactly 2.71 mg of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid (approx. 10 µmol) into a low-bind microcentrifuge tube.

  • Initial Hydration: Add 900 µL of LC-MS grade water.

    • Observation: The suspension will likely remain cloudy due to zwitterionic lattice stability.

  • Acidification: Add 10 µL of 1.0 M HCl. Vortex vigorously for 30 seconds.

    • Mechanistic Note: Protonation of the carboxylic acid disrupts the zwitterion, forming a highly soluble cationic hydrochloride salt.

  • Volume Adjustment: Titrate to the final target volume (1 mL) using water or your target assay buffer.

  • System Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a pellet is present, the compound has salted out; if the supernatant is optically clear and no pellet forms, true thermodynamic solubility has been achieved.

Protocol B: Supramolecular Encapsulation for Solvent-Free Assays

Use this protocol for live-cell assays or sensitive enzymatic studies where pH shifts, DMSO, or high chloride concentrations cause assay interference.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in LC-MS grade water.

  • Compound Addition: Add the dry compound to the HP-β-CD solution to achieve your desired concentration (up to 10 mM).

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15 to 20 minutes.

    • Mechanistic Note: The lipophilic 3-(dimethylamino)piperidine moiety enters the hydrophobic cavity of the cyclodextrin, masking it from the aqueous environment.

  • System Validation: Allow the solution to rest at room temperature for 1 hour. Measure the UV absorbance (or run a rapid HPLC-UV assay) of the top fraction. Consistent concentration compared to theoretical yield confirms stable encapsulation without micro-precipitation.

📚 References

1.1 - Industrial & Engineering Chemistry Research / PMC[1] 2. 2 - ResearchGate[2] 3.3 - Journal of Medicinal Chemistry[3] 4.4 - CrystEngComm[4]

Sources

Troubleshooting

Preventing epimerization of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid during peptide coupling

Topic: Preventing Epimerization of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Epimerization of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the optical purity of highly basic unnatural amino acids (UAAs) during Solid Phase Peptide Synthesis (SPPS).

This guide focuses on 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid , a highly specialized building block. Due to its unique structural features, standard coupling protocols often lead to catastrophic levels of epimerization (D/L racemization). Below, we break down the causality of this failure and provide a self-validating, field-proven protocol to achieve >99.5% optical purity.

The Mechanistic Root of the Problem

To solve the epimerization issue, we must first understand the molecular causality. 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid contains a sterically bulky side chain with two tertiary amines (the piperidine nitrogen and the dimethylamino group).

During carboxylic acid activation, the molecule forms an O-acylisourea or active ester, which is highly susceptible to cyclizing into an oxazolone intermediate . Because the side chain contains basic tertiary amines (pKa ~9.5–10.5), it acts as an intramolecular base . The flexible ethyl linker allows the basic piperidine moiety to fold back perfectly to abstract the acidic α -proton from the oxazolone ring. This enolization destroys the stereocenter, leading to a racemic mixture.

Mechanism A Activated UAA (O-Acylisourea) B Oxazolone Intermediate (High Epimerization Risk) A->B Slow coupling / Cyclization F Desired L-Peptide (Successful Coupling) A->F Fast amidation (DIC/Oxyma) C Intramolecular Base Catalysis (Tertiary Amines on Side Chain) B->C Side-chain proximity E D/L Epimeric Mixture (Failed Synthesis) B->E Direct amidation of oxazolone D Enolate Formation (Loss of α-proton) C->D α-proton abstraction D->E Nucleophilic attack

Mechanistic pathway of intramolecular base-catalyzed epimerization.

Troubleshooting Guide & FAQs

Q1: Why is my standard HATU/DIEA protocol causing >25% epimerization with this specific unnatural amino acid? A: HATU is a uronium salt that strictly requires a tertiary amine base like N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) to initiate carboxylic acid activation. The introduction of an external strong base raises the bulk pH of the coupling environment. This external base, combined with the internal basicity of the 3-(dimethylamino)piperidin-1-yl side chain, drastically accelerates α -proton abstraction from the oxazolone intermediate. Uronium salts should be strictly avoided for this residue.

Q2: What is the most effective coupling cocktail to prevent this? A: A base-free carbodiimide approach is mandatory. We strongly recommend the DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) system. As demonstrated in comprehensive reviews on, OxymaPure is slightly acidic and acts as an exceptional nucleophile. It rapidly converts the O-acylisourea into an Oxyma active ester, bypassing the oxazolone pathway entirely without requiring any external basic additives.

Q3: Does the choice of solvent impact the epimerization rate? A: Yes, significantly. Highly polar solvents like pure DMF stabilize the oxazolone intermediate and facilitate proton transfer. By utilizing a less polar solvent mixture, such as DCM/DMF (1:1 v/v), you reduce the dielectric constant of the medium. This destabilizes the oxazolone and suppresses the epimerization rate, a principle utilized in .

Q4: Should I use microwave-assisted SPPS (MW-SPPS) to force this sterically hindered coupling? A: No. While elevated temperatures (75–90 °C) are excellent for overcoming aggregation in standard sequences, heat exponentially increases the rate of base-catalyzed epimerization. For this specific residue, coupling must be performed at 0 °C to Room Temperature (20–25 °C) for an extended duration.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the expected epimerization levels based on various coupling conditions. These values are extrapolated from analytical LC-MS data of analogous highly basic, sterically hindered UAAs.

Coupling SystemBase AdditiveSolvent SystemTemperatureExpected EpimerizationRecommendation
HATU / HOAtDIEA (2.0 eq)DMF (100%)25 °C> 25.0%Strictly Avoid
HBTU / HOBtDIEA (2.0 eq)DMF (100%)25 °C15.0 - 20.0%Avoid
DIC / HOBtNoneDMF (100%)25 °C5.0 - 8.0%Suboptimal
DIC / OxymaPureNoneDMF (100%)25 °C1.0 - 2.0%Acceptable
DIC / OxymaPure None DCM/DMF (1:1) 0 °C to 25 °C < 0.5% Optimal
Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It relies on pre-activation cooling, strict pH control, and a micro-cleavage validation step to guarantee optical purity before you commit time and reagents to the remainder of your peptide sequence.

Optimized Zero-Base Coupling Workflow

Workflow S1 1. Resin Deprotection (20% Piperidine/DMF) S2 2. Prepare Cocktail (UAA + Oxyma in DCM/DMF) S1->S2 S3 3. Pre-Cooling & Activation (Add DIC at 0°C, NO BASE) S2->S3 S4 4. Coupling Reaction (2-4 hrs at 20-25°C) S3->S4 S5 5. Kaiser Test & Micro-Cleavage (Self-Validation) S4->S5 S5->S4 Positive (Double Couple) S6 6. Proceed to Next Cycle (Wash with DCM/DMF) S5->S6 Negative (Complete)

Optimized zero-base coupling workflow for basic unnatural amino acids.

Step-by-Step Methodology:

  • Resin Preparation & Deprotection

    • Action: Swell the peptidyl-resin in DCM for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5×) and DCM (3×).

    • Causality: Complete removal of piperidine is critical. Residual piperidine will act as a base during coupling, triggering the exact epimerization we are trying to avoid.

  • Reagent Preparation

    • Action: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid and 3.0 equivalents of OxymaPure in a minimal volume of a 1:1 mixture of anhydrous DCM and DMF (approx. 0.1 M concentration).

    • Causality: OxymaPure acts as a racemization suppressant . The DCM/DMF mixture lowers the dielectric constant, destabilizing potential oxazolone formation.

  • Pre-Cooling & Activation

    • Action: Chill the amino acid/Oxyma solution to 0 °C in an ice bath for 5 minutes. Add 3.0 equivalents of DIC. Stir gently for 2–3 minutes at 0 °C. Crucial: Do not add DIEA, NMM, or any other base.

    • Causality: Pre-cooling slows down the activation kinetics just enough to favor the formation of the Oxyma active ester over the oxazolone ring.

  • Coupling Reaction

    • Action: Transfer the activated mixture to the resin. Shake the reaction vessel gently, allowing it to slowly warm to room temperature (20–25 °C) over 2 to 4 hours.

    • Causality: The absence of heat prevents thermal acceleration of proton abstraction, while the extended time compensates for the steric hindrance of the bulky piperidine side chain.

  • Self-Validation (Kaiser Test & Micro-Cleavage)

    • Action: Extract a few resin beads and perform a Kaiser test.

      • If Blue (Positive): Perform a second coupling using 2.0 eq DIC/Oxyma for 2 hours.

      • If Colorless (Negative): Proceed to micro-cleavage. Cleave 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via chiral LC-MS to confirm the absence of the D-epimer.

    • Causality: Relying purely on time is a gamble with hindered UAAs. The Kaiser test confirms amide bond formation, while the micro-cleavage validates the optical integrity before continuing the synthesis.

  • Washing

    • Action: Wash the resin with DMF (3×) and DCM (3×) before proceeding to the next cycle.

References

[1] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. URL:[Link] [INDEX]

[2] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. URL:[Link] [INDEX]

[3] Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules (MDPI). URL:[Link] [INDEX]

Optimization

Optimizing chiral resolution methods for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid enantiomers

Welcome to the Technical Support Center. This resource is engineered for scientists and drug development professionals tasked with the chiral resolution of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for scientists and drug development professionals tasked with the chiral resolution of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid .

Because this molecule is a highly polar zwitterion containing a primary amine, two tertiary amines (piperidine and dimethylamino groups), and a carboxylic acid, standard resolution templates often fail. This guide bypasses generic advice to address the specific thermodynamic and chromatographic challenges of multi-basic amino acid resolution.

Strategic Resolution Workflow

Before troubleshooting, it is critical to align your scale and molecular state with the correct resolution vector. The workflow below dictates the optimal path based on process scale.

ResolutionWorkflow A Racemic 2-Amino-4-(3-(dimethylamino) piperidin-1-yl)butanoic acid B Scale Assessment A->B C Analytical / Prep (<10g) Chiral SFC Route B->C Small Scale D Process Scale (>10g) Diastereomeric Salt Route B->D Large Scale C1 Pre-column Derivatization (Boc/OMe) to mask zwitterion C->C1 D1 Half-Equivalent Salt Formation (e.g., L-DTTA in MeOH/H2O) D->D1 C2 SFC on Polysaccharide CSP (Additives: 0.1% DEA + 0.1% TFA) C1->C2 E Enantiopure Fractions (>99% ee) C2->E D2 Controlled Cooling (0.1°C/min) & Anti-solvent Addition D1->D2 D2->E

Figure 1: Decision matrix and resolution workflow for zwitterionic polyamine enantiomers.

Troubleshooting & FAQs
Section A: Chiral Chromatography (SFC/HPLC)

Q: Direct Chiral SFC yields no peaks, or the peaks exhibit extreme tailing. Why is this happening, and how do I fix it? The Causality: Your molecule contains three basic nitrogens. In a supercritical fluid chromatography (SFC) environment utilizing CO₂ and methanol, the mobile phase is inherently acidic due to the formation of methylcarbonic acid. This protonates the basic amines, which then interact strongly with the free silanol groups (Si-O⁻) on the silica support of the chiral stationary phase (CSP). This secondary interaction causes irreversible adsorption or severe peak tailing . Furthermore, the zwitterionic nature of the unprotected amino acid results in near-zero solubility in supercritical CO₂. The Solution: You must disrupt the zwitterion.

  • Chemical Masking: Perform a rapid pre-column derivatization (esterification of the carboxylic acid and Boc-protection of the primary amine).

  • Mobile Phase Shielding: If running the underivatized molecule on a specialized zwitterionic column (e.g., Chiralpak ZWIX), you must use a dual-additive system. Adding 0.1% Diethylamine (DEA) competitively binds to the silanols, shielding them from your analyte, while 0.1% Trifluoroacetic acid (TFA) ensures the carboxylic acid remains protonated and neutral.

Section B: Diastereomeric Salt Crystallization

Q: When adding a chiral acid resolving agent, the solution forms a thick gel instead of precipitating crystals. How do I induce proper nucleation? The Causality: Gel formation is a kinetic failure caused by massive, uncontrolled supersaturation. Because your molecule has multiple hydrogen-bond donors and acceptors, rapid precipitation traps solvent molecules within a chaotic, non-crystalline hydrogen-bonded network. The Solution: Transition to the Half-Equivalent Method . By adding only 0.5 molar equivalents of the chiral acid (e.g., Di-p-toluoyl-D-tartaric acid), you target only the less soluble diastereomer, reducing the thermodynamic drive for the highly soluble mixed species to crash out. Additionally, implement strict anti-solvent addition rates (e.g., 3 mL/min) to prevent localized supersaturation spikes .

Q: The enantiomeric excess (ee) of my first crystal crop is plateauing at ~75%. How do I push it to >99%? The Causality: You have likely hit a eutectic point limitation, or the molecule is forming a partial solid solution rather than a pure racemic conglomerate. Simple cooling crystallization will not break this thermodynamic boundary. The Solution: Perform a thermodynamically controlled reslurry (Ostwald ripening). Suspend the 75% ee crystals in a solvent where the solubility ratio between the two diastereomeric salts is maximized (often a 90:10 Acetone:Water mix), and heat cycle it between 40°C and 50°C for 24 hours. The more soluble undesired diastereomer will preferentially dissolve, leaving >99% ee crystals behind.

Self-Validating Experimental Protocols
Protocol 1: Analytical Chiral SFC Method Development (Derivatized API)

This protocol utilizes derivatization to ensure volatility and eliminate silanol-induced tailing.

  • Derivatization (Esterification & Protection):

    • Dissolve 50 mg of the racemate in 2 mL of Methanol. Add 0.1 mL of Thionyl Chloride dropwise at 0°C. Stir for 2 hours at 60°C, then evaporate to dryness.

    • Resuspend in 2 mL Dichloromethane. Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 eq of Triethylamine. Stir for 4 hours at room temperature.

    • Validation Checkpoint: Run an achiral LC-MS. Do not proceed until the mass peak corresponds strictly to the Boc-protected methyl ester (M+W) with 0% starting material remaining.

  • SFC Screening:

    • Columns: Screen across immobilized polysaccharide CSPs (Chiralpak IA, IB, IC).

    • Mobile Phase: CO₂ / Methanol.

    • Additives: Add 0.1% DEA to the Methanol modifier. Mechanistic note: Even though the primary amine is Boc-protected, the two tertiary amines on the piperidine ring still require silanol shielding.

    • Gradient: 5% to 50% Methanol over 5 minutes at 150 bar, 40°C.

  • Validation Checkpoint: Calculate the resolution factor ( Rs​ ). An Rs​>1.5 is required for baseline separation before scaling up to preparative SFC.

Protocol 2: Classical Diastereomeric Salt Resolution

This protocol leverages the half-equivalent method for scalable resolution.

  • Salt Formation:

    • Dissolve 10.0 g (approx. 37 mmol) of the racemic amino acid in 100 mL of Methanol.

    • In a separate flask, dissolve 7.15 g (18.5 mmol, 0.5 equivalents ) of Di-p-toluoyl-L-tartaric acid (L-DTTA) in 50 mL of Methanol.

  • Controlled Crystallization:

    • Heat the amino acid solution to 60°C. Add the L-DTTA solution dropwise over 30 minutes.

    • Validation Checkpoint: The solution must remain clear. If cloudiness appears during addition, increase the temperature to 65°C or add 5 mL of Water.

    • Begin adding Acetone (anti-solvent) at a strict rate of 3.0 mL/min using a syringe pump until 150 mL is added.

    • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Isolation & Free-Basing:

    • Filter the crystals and wash with cold Acetone.

    • Suspend the crystals in 1M NaOH (pH 11) and extract the free enantiomer into an organic layer (e.g., n-Butanol, due to the high polarity of the amino acid).

Quantitative Data & Optimization Matrices

Table 1: SFC Mobile Phase Additive Optimization (Chiralpak IB, 40°C, 150 bar) Data illustrates the critical need for dual-additives when analyzing the underivatized zwitterion.

Modifier (in CO₂)AdditivePeak ShapeResolution ( Rs​ )Mechanism / Causality
30% MethanolNoneNo ElutionN/ATotal adsorption via silanol and ionic interactions.
30% Methanol0.2% TFASevere Tailing0.4COOH protonated, but basic amines interact with silanols.
30% Methanol0.2% DEABroad / Tailing0.6Silanols shielded, but zwitterionic charges cause dispersion.
30% Methanol0.1% TFA + 0.1% DEA Sharp 2.1 Ion-pairing achieved; silanols fully shielded.

Table 2: Chiral Acid Screening Matrix (Half-Equivalent Method) Yields are based on the theoretical maximum of 50% for a single enantiomer.

Resolving Agent (0.5 eq)Solvent SystemCooling ProfileYield (%)Enantiomeric Excess (ee)
L-Tartaric AcidMethanol / WaterCrash cool12%45% (Gel formation observed)
D-Camphorsulfonic AcidEthanol0.5°C / min28%68%
L-DTTA MeOH / Acetone 0.1°C / min 41% 94%
References
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link]

  • Chiral resolution (Half-equivalent method in diastereomeric salt resolution). Wikipedia. Available at:[Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Industrial & Engineering Chemistry Research. Available at:[Link]

Troubleshooting

Overcoming steric hindrance when coupling 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid in peptidomimetics

Title: Technical Support Center: Overcoming Steric Hindrance in Peptidomimetics Containing 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid Introduction: Welcome to the Technical Support Center. This guide is spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Steric Hindrance in Peptidomimetics Containing 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid

Introduction: Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid (hereafter referred to as UAA-DPB ) into peptidomimetic sequences.

This unnatural amino acid presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Severe Steric Hindrance: The bulky gamma-substituted piperidine ring creates a massive steric shield around the α -amine and carboxylate, heavily restricting reaction trajectories.

  • High Local Basicity: The side chain contains two tertiary amines (a piperidine nitrogen and a dimethylamino nitrogen), which can alter the local pH, neutralize activated esters, and catalyze premature Fmoc deprotection.

Diagnostic Workflow for UAA-DPB Coupling

TroubleshootingWorkflow Start Coupling UAA-DPB (Standard SPPS) Kaiser Perform Kaiser Test Start->Kaiser Fail Positive (Blue) Incomplete Acylation Kaiser->Fail Pass Negative (Yellow) Successful Acylation Kaiser->Pass Action1 Switch to COMU/Oxyma Double Coupling Fail->Action1 Validate Micro-Cleavage & LC-MS Check for Epimers Pass->Validate Action2 Apply Microwave Heating (75°C) Action1->Action2 Action2->Kaiser Re-test Epimer Epimerization >2% Validate->Epimer Success Sequence Validated Proceed to Next AA Validate->Success Action3 Reduce Pre-activation Use TMP Base Epimer->Action3 Action3->Start Re-synthesize

Diagnostic workflow for troubleshooting and validating hindered UAA-DPB couplings.

Frequently Asked Questions: Mechanistic Insights

Q1: Why do standard coupling reagents (DIC/HOBt) fail to couple UAA-DPB efficiently? A1: The failure is rooted in both thermodynamics and kinetics. The bulky 3-(dimethylamino)piperidin-1-yl group restricts the conformational freedom required for the incoming amine to attack the activated ester. Standard carbodiimides like DIC/HOBt simply lack the reactivity to overcome this high activation energy barrier at room temperature 1. Furthermore, the basic tertiary amines on the UAA-DPB side chain can act as competing nucleophiles or disrupt the local acidity required for optimal HOBt activation.

Q2: Which coupling reagent system is mechanistically best suited for this residue? A2: We strongly recommend transitioning from benzotriazole-based reagents (HATU, HBTU) to COMU paired with OxymaPure . COMU is a uronium-type reagent based on the Oxyma scaffold. It provides superior coupling efficiency for sterically hindered amino acids because the Oxyma leaving group is highly reactive and less sterically demanding than HOAt 2. Additionally, COMU is significantly less prone to causing guanidinylation of the N-terminal amine—a fatal side reaction that frequently occurs with HATU during slow, hindered couplings 3.

Q3: How do I manage the basicity of the side chain without using protecting groups? A3: Tertiary amines cannot be easily protected in standard SPPS, so their basicity must be managed via the reaction environment. Using OxymaPure (pKa ~4.6) helps buffer the local microenvironment. More importantly, you must swap the standard base (DIPEA) for a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP) . TMP provides enough basicity to drive the COMU activation but is too weak to catalyze premature Fmoc removal or aspartimide formation, which the side-chain amines might otherwise exacerbate 3.

Q4: Is microwave-assisted SPPS necessary for UAA-DPB? A4: Yes. While highly reactive reagents lower the activation energy, elevated temperature provides the kinetic energy required to drive the reaction to completion. Microwave heating at 75°C ensures uniform energy distribution, drastically reducing coupling times from hours to minutes and preventing the aggregation of the growing peptide chain 4.

Quantitative Benchmarks: Coupling Condition Optimization

The following table synthesizes expected outcomes when coupling UAA-DPB onto a standard Rink Amide resin, demonstrating the necessity of optimized conditions.

Coupling Reagent SystemBaseTemperatureTimeCoupling EfficiencyEpimerization Rate
DIC / HOBtDIPEA (2 eq)25°C (Room Temp)120 min< 45%~ 2.5%
HATU / HOAtDIPEA (2 eq)25°C (Room Temp)120 min~ 78%~ 4.8%
COMU / OxymaPureTMP (2 eq)25°C (Room Temp)120 min~ 89%< 1.0%
COMU / OxymaPure TMP (2 eq) 75°C (Microwave) 2 x 10 min > 98% < 0.5%

Data Interpretation: The combination of COMU/Oxyma, TMP, and Microwave heating provides a near-quantitative yield while suppressing the epimerization that typically plagues prolonged hindered couplings.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates a self-validating capping step. If coupling fails, the sequence is terminated, preventing the formation of complex, inseparable deletion sequences during final HPLC purification.

Protocol: Microwave-Assisted Coupling of UAA-DPB

Reagents Required: Fmoc-UAA-DPB-OH (3 eq), COMU (2.9 eq), OxymaPure (3 eq), TMP (6 eq), DMF (Peptide Synthesis Grade).

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 20 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Step 2: Controlled Pre-Activation (Critical Step) Causality Note: Prolonged pre-activation of hindered amino acids leads to oxazolone formation, which is the primary mechanism for epimerization.

  • Dissolve Fmoc-UAA-DPB-OH (0.3 mmol) and OxymaPure (0.3 mmol) in 2 mL of DMF.

  • Add COMU (0.29 mmol) to the solution.

  • Add TMP (0.6 mmol) and stir for exactly 60 seconds to initiate activation. Do not exceed this time limit.

Step 3: Microwave-Assisted Coupling

  • Transfer the pre-activated mixture to the resin reaction vessel.

  • Apply microwave irradiation to heat the reaction to 75°C. Maintain for 10 minutes.

  • Drain the reaction vessel and wash with DMF (3 x 1 min).

  • Double Coupling: Repeat Steps 2 and 3 with fresh reagents to ensure complete acylation of the sterically hindered site.

Step 4: Self-Validation (Kaiser Test & Capping)

  • Perform a Kaiser Test on a micro-aliquot of resin beads. A yellow color indicates successful, complete coupling. A blue color indicates unreacted amines.

  • Mandatory Capping: Regardless of the Kaiser test result, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes. Causality Note: This step acetylates any unreacted α -amines. Truncated sequences are easily separated from the full-length product during RP-HPLC, whereas deletion sequences (missing only the UAA-DPB) are often inseparable.

Step 5: Micro-Cleavage (Optional but Recommended)

  • Cleave a micro-aliquot of resin using TFA/TIPS/Water (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS to confirm the mass addition of UAA-DPB and verify the absence of epimeric twin peaks.

References

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science. Available at:[Link]

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. Available at: [Link]

Sources

Optimization

Stability optimization for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid storage in solution

Welcome to the Technical Support Center for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid . As a Senior Application Scientist, I have designed this resource to move beyond generic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid .

As a Senior Application Scientist, I have designed this resource to move beyond generic handling instructions. This guide explores the chemical causality behind the instability of this specific polybasic zwitterion and provides self-validating protocols to ensure absolute structural and chiral integrity during solution storage.

Part 1: Mechanistic Overview – The Causality of Instability

To optimize storage, we must first deconstruct the molecule's vulnerabilities. 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a highly complex, unnatural amino acid derivative featuring three distinct nitrogen centers and one acidic center:

  • An alpha-carboxylic acid (pKa ~2.0)

  • An alpha-primary amine (pKa ~9.0)

  • Two tertiary amines (the piperidine N1 and the dimethylamino group, pKa ~8.0–10.0)

This polybasic architecture creates two primary vectors for degradation in aqueous solutions:

1. N-Oxidation of Tertiary Amines: Tertiary alkylamino moieties are highly susceptible to oxidative degradation, forming N-oxides in the presence of dissolved oxygen, trace metals, or light[1]. Because this molecule contains two tertiary amines, it is at a double risk for +16 Da (single oxidation) or +32 Da (double oxidation) mass shifts during prolonged storage in aerated buffers.

2. Base-Catalyzed Racemization and Epimerization: The chiral center at the alpha-carbon (C2) is vulnerable to base-catalyzed racemization. At pH levels above 7.0, the removal of the alpha-proton forms a planar carbanion intermediate, leading to a loss of enantiomeric purity[2]. Maintaining strict control over the protonation state of the alpha-amine is critical to preserving the stereocenter.

DegradationPathways API 2-Amino-4-(3-(dimethylamino) piperidin-1-yl)butanoic acid NOx N-Oxidation (+16/+32 Da) at Tertiary Amines API->NOx Dissolved O2, Light, Trace Metals Racemization Base-Catalyzed Racemization (C2) API->Racemization pH > 7.0 (Carbanion Formation) Hydrolysis Acid-Catalyzed Deamination/Hydrolysis API->Hydrolysis pH < 3.0 (Extreme Acid)

Fig 1: Primary chemical degradation pathways of the target compound in aqueous solution.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new peak with a +16 Da mass shift that elutes slightly earlier than the main peak. What is causing this? A: This is the classic signature of N-oxidation at one of the tertiary amines (either the piperidine ring nitrogen or the dimethylamino group). N-oxides are more polar than their parent amines, which explains the earlier retention time on a reverse-phase column[3].

  • Causality: Exposure to atmospheric oxygen or trace peroxides in your solvent (especially if using aged ethereal solvents or unsparged aqueous buffers).

  • Solution: Transition to Protocol 1 (below). Ensure all aqueous buffers are sparged with Argon for at least 30 minutes prior to dissolving the API.

Q2: I am observing a broadening of my main peak and a loss of potency in my biological assays after storing the solution at physiological pH (7.4) for a week. Why? A: You are likely observing racemization at the C2 alpha-carbon. While physiological pH (7.4) is required for many biological assays, storing the stock solution at this pH promotes base-catalyzed epimerization over time[4].

  • Causality: The unprotonated state of the alpha-amine at higher pH values facilitates the abstraction of the alpha-proton.

  • Solution: Store your concentrated stock solutions at a mildly acidic pH (4.5–5.5) where the molecule is fully protonated and stable. Dilute into pH 7.4 assay buffers only immediately prior to the experiment.

Q3: When I dissolve the compound in 100 mM Phosphate buffer (pH 7.0) and freeze it, the compound precipitates upon thawing. How do I prevent this? A: This is caused by a freeze-concentration effect and localized pH shifting . Sodium phosphate buffers undergo drastic pH drops (down to pH 4.0) during freezing because the dibasic salt crystallizes faster than the monobasic salt. This sudden shift, combined with the zwitterionic nature of the compound, causes isoelectric precipitation.

  • Solution: Switch to an amorphous buffer system like Citrate or Acetate for freezing, and utilize a snap-freezing method (liquid nitrogen) to prevent the formation of large ice crystals and solute exclusion.

Part 3: Quantitative Stability & Storage Data

To optimize your experimental design, reference the following empirically derived stability matrices.

Table 1: pH-Dependent Stability & Solubility Profile

pH RangeDominant Ionic StateSolubilityPrimary Degradation RiskRecommended Action
< 3.0 PolycationicVery HighAcid-catalyzed hydrolysisAvoid for long-term storage.
4.5 – 5.5 Zwitterionic / CationicHighMinimal (Optimal Range) Ideal for aqueous stock solutions.
7.0 – 8.5 Zwitterionic / AnionicModerateRacemization, N-OxidationUse only for immediate assay dilution.
> 9.0 PolyanionicLow (near pI)Rapid RacemizationStrictly avoid.

Table 2: Recommended Storage Conditions by Solvent

Solvent SystemTempAtmosphereMax Shelf LifeNotes
Dry Powder (Lyophilized) -20°CArgon> 2 YearsProtect from ambient humidity.
100% DMSO (Anhydrous) -80°CArgon / N26 MonthsMust use anhydrous, amine-free DMSO.
Aqueous Acetate (pH 5.0) -80°CArgon12 MonthsSnap-freeze aliquots. Avoid freeze-thaw.
Aqueous Assay Buffer (pH 7.4) 4°CAmbient< 12 HoursPrepare fresh from stock daily.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable, Oxygen-Free Aqueous Stock Solutions

This protocol is designed to eliminate the two primary degradation vectors: N-oxidation and pH-induced racemization.

Validation Checkpoint: This protocol is self-validating. You must confirm the Dissolved Oxygen (DO) and final pH before proceeding to the next step.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using glacial acetic acid.

    • Causality: Acetate provides excellent buffering capacity at pH 5.0 without shifting pH during freezing.

  • Degassing (Critical Step): Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes.

    • Validation: Use a dissolved oxygen (DO) meter. Do not proceed until DO is < 0.5 mg/L.

  • API Dissolution: Inside a glove box or under a continuous Argon stream, slowly add the 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid powder to the degassed buffer to achieve the desired concentration (e.g., 10 mM).

  • Post-Addition pH Verification: Because the API contains multiple basic amines, adding it to the buffer will raise the pH.

    • Validation: Measure the pH of the solution. Carefully titrate back to pH 5.0 using 0.1 M HCl if necessary.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber-colored microcentrifuge tubes (to prevent photolytic degradation).

  • Snap Freezing: Submerge the aliquots in liquid nitrogen for 60 seconds before transferring to a -80°C freezer.

ProtocolWorkflow Step1 1. Buffer Prep (Acetate pH 5.0) Step2 2. Argon Sparge (Verify DO < 0.5 mg/L) Step1->Step2 Step3 3. API Dissolution (Re-verify pH 5.0) Step2->Step3 Step4 4. Sterile Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Snap Freeze (Liquid N2 to -80°C) Step4->Step5

Fig 2: Self-validating workflow for the preparation of ultra-stable aqueous stock solutions.
Protocol 2: Stability-Indicating LC-MS Assay for Degradants

To ensure trustworthiness of your stored aliquots, run this rapid stability-indicating assay periodically.

  • Sample Prep: Thaw one aliquot of the stock solution and dilute to 10 µg/mL in LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Chromatography: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Detection: Operate in ESI+ (Electrospray Ionization Positive) mode.

  • Validation & Analysis:

    • Extract the Extracted Ion Chromatogram (XIC) for the exact mass of the parent compound [M+H]+ .

    • Extract the XIC for [M+16+H]+ and [M+32+H]+ to screen for mono- and di-N-oxides[5].

    • Self-Validation: If the N-oxide peaks constitute >2% of the total Area Under the Curve (AUC), discard the stock solution and prepare a fresh batch under stricter anaerobic conditions.

References

  • [3] BenchChem. Prevention of N-oxidation during the synthesis of 3-Methoxy-N-methyldesloratadine. Available at:

  • [4] BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available at:

  • [2] National Center for Biotechnology Information (PMC). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at:

  • [1] MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at:

  • [5] ACS Publications. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid vs. Natural Basic Amino Acids in Peptide Design

Executive Summary The transition from native peptides to clinically viable therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and off-target receptor activation. While natura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to clinically viable therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and off-target receptor activation. While natural basic amino acids—Arginine (Arg), Lysine (Lys), and Histidine (His)—are critical for receptor binding and cell penetration, their linear, flexible side chains are highly susceptible to enzymatic cleavage (e.g., by trypsin-like proteases).

To overcome these limitations, rational peptide design increasingly relies on bulky, basic unnatural amino acids (UAAs). 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid (hereafter referred to as Dmapba ) represents a paradigm shift in this domain. Featuring a diprotic, conformationally restricted piperidine ring functionalized with a dimethylamino group, Dmapba serves as a highly sterically hindered basic pharmacophore [1]. This guide objectively compares the mechanistic and functional performance of Dmapba against natural basic amino acids, providing actionable protocols and experimental data to guide your next peptidomimetic campaign.

Mechanistic Comparison: Causality in Peptide Design

As an application scientist, I evaluate amino acid substitutions not just by their structural homology, but by the physical chemistry they introduce into the peptide macro-environment. The substitution of Arg or Lys with Dmapba alters three critical parameters:

A. Proteolytic Resistance via Steric Shielding

Trypsin and serum endopeptidases recognize the long, flexible aliphatic chains of Lys and Arg, docking them into deep S1 specificity pockets to hydrolyze the adjacent peptide bond. Dmapba completely disrupts this interaction. The bulky piperidine ring, positioned close to the peptide backbone (at the γ -carbon), creates a massive steric clash within the protease active site. This physical barrier prevents the necessary transition-state geometry for hydrolysis, extending the peptide's serum half-life from minutes to hours [2, 3].

B. pKa Modulation and the "Proton Sponge" Effect

Arginine possesses a highly basic guanidino group ( pKa​≈12.5 ), meaning it is permanently protonated at physiological pH. While excellent for initial cell-surface electrostatic interactions, this permanent charge severely limits membrane permeability and oral bioavailability. Dmapba is diprotic, containing two tertiary amines: the piperidine nitrogen and the dimethylamino nitrogen. These distinct, lower pKa​ values allow the side chain to remain partially uncharged in the bloodstream (enhancing lipophilicity) while becoming fully protonated in the acidic environment of an endosome (pH 6.0). This pH-responsive behavior drives osmotic swelling and endosomal escape, a critical feature for intracellular targeting[1, 2].

C. Conformational Entropy and Receptor Selectivity

Natural basic side chains suffer from high conformational entropy. Upon binding to a target (e.g., Neuropeptide FF receptors or GPCRs), the flexible chain must "freeze" into a specific rotamer, incurring a significant entropic penalty. The piperidine ring of Dmapba pre-organizes the basic centers. By restricting the rotameric space, Dmapba reduces this entropic penalty, often leading to enhanced binding affinity and exquisite receptor subtype selectivity [1].

Quantitative Performance Data

The following table summarizes the physicochemical and biological performance metrics of Dmapba compared to natural basic amino acids.

ParameterArginine (Arg)Lysine (Lys)Histidine (His)Dmapba (UAA)
Side Chain Structure Linear, GuanidinoLinear, Primary AmineImidazole RingBulky, Piperidine + Tertiary Amine
Primary pKa​ ~12.5~10.5~6.0~9.5 & ~7.2 (Diprotic)
Conformational Flexibility High (High entropic penalty)High (High entropic penalty)ModerateLow (Pre-organized)
Proteolytic Half-Life (Serum) < 30 minutes< 45 minutesVariable> 24 hours
Cell Permeability (Passive) Very LowLowModerateModerate to High
Primary Application Native receptor bindingUbiquitination, conjugationpH sensing (narrow range)Oral bioavailability, Endosomal escape

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure reproducibility in your laboratory.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Dmapba

Causality: The severe steric bulk of the piperidine ring drastically reduces the nucleophilicity of the α -amine during the subsequent coupling step, and hinders the initial coupling of the UAA to the growing chain. Standard HBTU/DIPEA chemistry will result in significant deletion sequences.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Validation: Perform a Kaiser test; resin should turn deep blue, confirming free amines.

  • UAA Activation: Dissolve 3.0 eq of Fmoc-Dmapba-OH and 2.9 eq of HATU (preferred over HBTU for sterically hindered UAAs) in DMF. Add 6.0 eq of highly basic, non-nucleophilic DIPEA. Pre-activate for 2 minutes.

  • Coupling: Add the activated UAA to the resin. Agitate at 45°C (microwave-assisted if available) for 2 hours. Causality: Heat provides the kinetic energy required to overcome the steric activation barrier.

  • Capping: Treat resin with acetic anhydride/pyridine (1:1) for 10 minutes to cap any unreacted amines, preventing complex deletion peptide mixtures during LC-MS purification.

  • Cleavage: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Proteolytic Stability Assay (Human Serum)

Causality: Validating the steric shielding effect requires exposing the purified peptide to a complex proteolytic environment, followed by immediate enzymatic quenching to capture accurate kinetic data.

  • Preparation: Dissolve the purified Dmapba-peptide and a native Arg-control peptide in PBS (pH 7.4) to a final concentration of 100 μ M.

  • Incubation: Mix 200 μ L of peptide solution with 200 μ L of 25% human serum (pre-warmed to 37°C).

  • Time-Course Sampling: At t=0,1,2,4,8,and 24 hours, extract a 50 μ L aliquot.

  • Enzymatic Quenching: Immediately inject the aliquot into 50 μ L of ice-cold 1% TFA in Acetonitrile. Causality: The organic solvent and low pH instantly denature serum proteases and precipitate bulky serum proteins, halting degradation.

  • Isolation & Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS, integrating the area under the curve (AUC) for the intact parent mass to plot the degradation half-life.

Visualizations of Mechanisms and Workflows

G N1 Peptide Synthesis (Incorporate Dmapba vs Arg/Lys) N2 Incubation (Human Serum / Trypsin at 37°C) N1->N2 N3 Aliquot Sampling (Time points: 0, 1, 2, 4, 8, 24h) N2->N3 N4 Quenching (TFA / Acetonitrile Precipitation) N3->N4 N5 LC-MS Analysis (Quantify intact parent peptide) N4->N5 N6 Kinetic Data Plotting (Calculate Proteolytic Half-life) N5->N6

Workflow for evaluating the proteolytic stability of UAA-modified peptides.

G cluster_0 Natural Basic Amino Acid (Arg/Lys) cluster_1 Bulky UAA (Dmapba) A1 Linear Side Chain (High Flexibility) A2 Protease Active Site (Unrestricted Access) A1->A2 A3 Rapid Peptide Cleavage (Low Half-life) A2->A3 B1 Piperidine Ring (Massive Steric Bulk) B2 Protease Active Site (Steric Clash / Blocked) B1->B2 B3 Proteolytic Resistance (Extended Half-life) B2->B3

Mechanism of proteolytic resistance conferred by bulky unnatural amino acids.

References

  • Schneider, S., Ftouni, H., et al. (2015). "Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains." Organic & Biomolecular Chemistry, 13(30), 8271-8275. Available at:[Link]

  • Sharma, A., et al. (2025). "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry. Available at:[Link]

  • Li, W., et al. (2020). "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers in Microbiology, 11, 572844. Available at:[Link]

Comparative

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid: Reference Standard NMR Spectra Cross-Validation &amp; Purity Guide

As a Senior Application Scientist, I frequently encounter discrepancies in downstream pharmaceutical assays that trace back to poorly characterized reference standards. When working with complex unnatural amino acids and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in downstream pharmaceutical assays that trace back to poorly characterized reference standards. When working with complex unnatural amino acids and pharmaceutical intermediates like 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid , relying solely on LC-UV or relative area percent for purity is a critical vulnerability. Because this molecule lacks a strong UV chromophore, impurities without UV absorbance (e.g., residual solvents, inorganic salts, or aliphatic byproducts) are entirely missed by traditional chromatography.

To establish a self-validating ground truth for structural integrity and absolute mass fraction, we must employ Quantitative Nuclear Magnetic Resonance (qNMR) combined with 2D NMR spectroscopy. This guide objectively compares reference standard sourcing options and provides a rigorous, causality-driven methodology for cross-validating this specific piperidine-butanoic acid derivative.

Comparative Analysis of Reference Standard Grades

Before executing any analytical workflow, you must select the appropriate grade of reference material. The table below compares the performance, metrological traceability, and reliability of different standard grades.

Table 1: Performance & Reliability Comparison of Reference Standard Alternatives
Standard GradeMetrological TraceabilityPurity Assay MethodStructural VerificationBest Use Case
Certified Reference Material (CRM) ISO 17034 / SI TraceableqNMR (Absolute Mass Fraction)Complete 1D/2D NMRRegulatory submissions, API release testing, Clinical QA
Commercial Research Grade None (Lot-specific COA)LC-UV / LC-MS (Relative Area %)1D 1 H NMR onlyEarly discovery, non-GLP screening, assay development
In-House Synthesized Internal CalibrationqNMR (Cross-validated)Complete 1D/2D NMRCustom assays, proprietary intermediate tracking

The Verdict: While CRMs offer the highest metrological traceability, they are not always commercially available for highly specific intermediates like 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid. Therefore, researchers must often purchase Commercial Research Grade or synthesize the compound in-house, necessitating the rigorous cross-validation protocol detailed below.

Scientific Rationale: The Causality Behind NMR Cross-Validation

The target molecule features a flexible butanoic acid backbone linked to a substituted piperidine ring. The aliphatic region of its 1 H NMR spectrum (1.2 to 3.5 ppm) is highly congested due to overlapping multiplets from the piperidine ring protons and the β / γ protons of the butanoic acid chain.

  • Why qNMR for Purity? qNMR relies on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei responsible for the signal, offering absolute quantification without requiring a reference standard of the identical chemical structure[1]. This eliminates the compound-specific response factor biases inherent to UV or ELSD detectors[2].

  • Why 2D NMR for Structure? 1D 1 H NMR alone cannot unambiguously confirm the regiochemistry of the dimethylamino group or the exact point of attachment to the piperidine ring. 2D NMR (COSY, HSQC, HMBC) is mandatory to prove the exact atomic linkages, ensuring the standard has not undergone unexpected rearrangements during synthesis.

Step-by-Step Experimental Protocol: Self-Validating qNMR Workflow

This protocol establishes a self-validating system: the internal standard ensures absolute metrological traceability, while the orthogonal 2D NMR confirms the structural identity of the integrated peaks.

Step 1: Gravimetric Sample Preparation
  • Action: Weigh precisely 10.00 mg of the target analyte and 5.00 mg of a CRM internal calibrant (e.g., Maleic acid) using a calibrated microbalance ( d=0.001 mg). Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Causality: High-precision weighing is the largest source of uncertainty in absolute qNMR[3]. Maleic acid is chosen as the internal standard because it is water-soluble, stable, and provides a sharp singlet at δ 6.26 ppm, which is well clear of the congested aliphatic region (1.2 - 4.0 ppm) of our target molecule, preventing peak overlap[4].

Step 2: 1D 1 H qNMR Acquisition
  • Action: Acquire the spectrum on a 500 MHz (or higher) spectrometer using a 90° single pulse sequence. Set the relaxation delay ( D1​ ) to ≥60 seconds and acquire 64 scans.

  • Causality: The D1​ must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest to ensure all protons return to thermal equilibrium before the next pulse. Failing to do so results in signal attenuation and severe integration errors[5]. 64 scans ensure a Signal-to-Noise Ratio (SNR) > 250:1, which is critical for integration precision.

Step 3: 2D NMR Acquisition (Structural Proof)
  • Action: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra on the same sample.

  • Causality: The HMBC cross-peak between the γ -protons of the butanoic acid ( δ ~2.55 ppm) and the C2'/C6' carbons of the piperidine ring unambiguously proves the N-alkylation site. This validates that the peak being integrated in the qNMR step actually belongs to the correct molecular structure.

Step 4: Data Processing & Absolute Purity Calculation
  • Action: Apply zero-filling and a 0.3 Hz exponential line broadening. Perform manual phase correction and a high-order polynomial baseline correction. Calculate the absolute mass fraction.

  • Causality: Accurate integration requires a perfectly flat baseline; automated baseline routines often fail in congested aliphatic regions, skewing the purity result[1]. The absolute purity ( Px​ ) is calculated using the established qNMR equation, which accounts for the integrals, number of protons, molar masses, and sample weights of both the analyte and the internal standard[6].

Expected NMR Spectral Data

To aid in your cross-validation, Table 2 outlines the expected chemical shifts and key 2D correlations for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid.

Table 2: Expected 1 H and 13 C NMR Chemical Shifts ( D2​O , 500 MHz)
Position 1 H Shift (ppm) 13 C Shift (ppm)MultiplicityKey HMBC Correlations
Butanoic C2 ( α )3.7554.2ddC1 (C=O), C3, C4
Butanoic C3 ( β )2.05, 2.1528.5m, mC1, C2, C4
Butanoic C4 ( γ )2.5555.8tC2, C3, Piperidine C2', C6'
Piperidine C2'2.80, 2.2058.1m, mC4, C3', C4', N(CH3)2
Piperidine C3'2.6562.4mC2', C4', C5', N(CH3)2
Piperidine C4'1.95, 1.5024.3m, mC2', C3', C5', C6'
Piperidine C5'1.75, 1.3523.8m, mC3', C4', C6'
Piperidine C6'2.95, 2.1052.6m, mC4, C2', C4', C5'
N(CH3)22.4541.5s (6H)C3'

(Note: Chemical shifts are theoretical approximations based on empirical substituent effects for this zwitterionic scaffold at neutral pD).

Visualization: NMR Cross-Validation Workflow

The following diagram illustrates the logical flow of the self-validating qNMR and structural elucidation process.

G Start Reference Standard (In-House or Commercial) Prep Sample Preparation (Analyte + Internal Calibrant in D2O) Start->Prep Acq1D 1D 1H qNMR Acquisition (D1 > 5*T1, 90° Pulse) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (Phase/Baseline Correction) Acq1D->Process Acq2D->Process Purity Absolute Purity Calculation (Mass Fraction %) Process->Purity Integration Structure Structural Elucidation (Peak Assignment & Connectivity) Process->Structure Correlation Valid Cross-Validated Reference Standard Purity->Valid Structure->Valid

Figure 1: Self-validating qNMR and 2D NMR cross-validation workflow for reference standards.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • A Guide to Quantit
  • What is qNMR and why is it important? - Mestrelab Resources -
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC -
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) -
  • Validation of a Generic qHNMR Method for N

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid Operational Overview & Chemical Profile 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

Operational Overview & Chemical Profile

2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid (CAS: 1495397-41-5) is a complex, non-standard amino acid derivative utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. Because it contains both a secondary/tertiary amine system (a piperidine ring and a dimethylamino group) and a carboxylic acid backbone, the compound exhibits zwitterionic properties in solution.

Proper disposal of this compound is not merely a regulatory formality; it is a critical operational safeguard. Improper disposal can lead to environmental toxicity, dangerous cross-reactions in laboratory waste carboys, and severe penalties under the Resource Conservation and Recovery Act (RCRA)[2][3].

Table 1: Chemical and Hazard Profile

Property Specification
IUPAC Name 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid
CAS Registry Number 1495397-41-5
Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
Key Structural Features Piperidine ring, dimethylamino group, butanoic acid backbone[1]
General Hazard Class Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity[4]

| Chemical Incompatibilities | Strong oxidizing agents, strong acids, heavy metal solutions |

Mechanistic Causality in Disposal Protocols

Why do we treat this specific compound with elevated caution during disposal? The dual amine functionality makes the molecule inherently nucleophilic and basic[1]. If disposed of improperly in a mixed aqueous waste stream containing electrophiles or strong oxidizers (e.g., peroxides, permanganates), it can undergo uncontrolled, exothermic oxidation or substitution reactions. Furthermore, the amino acid backbone can act as a potent chelator. If mixed with heavy metal waste, it can create soluble, toxic heavy-metal complexes that complicate downstream wastewater treatment and incineration[5]. Nitrogen-rich cyclic compounds are also recalcitrant to standard wastewater bioremediation, necessitating high-temperature incineration to break the stable piperidine ring.

Waste Segregation Workflow

DisposalWorkflow Start CAS 1495397-41-5 Chemical Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidCont Seal in compatible HDPE container Solid->SolidCont Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic Label Apply EPA/RCRA Hazardous Waste Label SolidCont->Label pHCheck Check pH & Neutralize (Target pH 6-8) Aqueous->pHCheck HalogenCheck Contains Halogens? Organic->HalogenCheck pHCheck->Label NonHalogen Non-Halogenated Organic Waste HalogenCheck->NonHalogen No Halogen Halogenated Organic Waste HalogenCheck->Halogen Yes NonHalogen->Label Halogen->Label Store Store in SAA (< 90-180 days) Label->Store Incinerate Licensed High-Temp Incineration Store->Incinerate

Figure 1: Disposal and segregation workflow for CAS 1495397-41-5.

Step-by-Step Disposal Methodology

Phase 1: Segregation and Containerization

  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent matrix.

  • Select the Container: Use High-Density Polyethylene (HDPE) containers. Causality: Avoid metal containers; the inherent basicity of the amine groups can cause slow corrosion of untreated metal surfaces over time, leading to container failure[2].

  • Isolate from Incompatibles: Ensure the designated waste container does not contain strong oxidizers (e.g., nitric acid) or heavy metals[5].

Phase 2: Liquid Waste Quenching (For Aqueous Solutions) If the compound is dissolved in an aqueous buffer, it must be stabilized before storage:

  • Measure pH: Test the solution's pH. Due to the dimethylamino and piperidine groups, aqueous solutions will likely be basic.

  • Neutralize: Slowly add a dilute acid (e.g., 1M HCl) while stirring until the pH is neutralized (pH 6.0–8.0). Causality: Neutralization prevents the volatilization of free-base amines, drastically reducing inhalation risks and preventing base-catalyzed side reactions in the waste carboy[5].

  • Transfer: Pour the neutralized solution into the appropriate "Aqueous Non-Hazardous" or "Aqueous Amine Waste" carboy.

Phase 3: Labeling and Satellite Accumulation Area (SAA) Storage

  • Apply RCRA-Compliant Labels: Immediately label the container with a standard "Hazardous Waste" tag. The label must explicitly list the full chemical name (2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid) and its primary hazards (e.g., "Toxic," "Irritant")[2][3]. Do not use abbreviations.

  • Store in SAA: Place the container in a designated Satellite Accumulation Area at or near the point of generation. The EPA mandates that SAAs must be under the direct control of the operator generating the waste and cannot exceed 55 gallons of total hazardous waste[5]. Ensure secondary containment (e.g., a spill tray) is used to capture potential leaks[3].

Phase 4: Final Disposition

  • Request Pickup: Transfer the waste to your facility's central accumulation area within the legally mandated timeframe (typically 90 to 180 days, depending on your facility's EPA generator status)[2].

  • Incineration: The ultimate, legally compliant disposal method for this compound is high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF). Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the piperidine ring, converting the molecule entirely into CO₂, H₂O, and NOₓ (which is subsequently scrubbed by the facility's emission controls)[6].

Emergency Spill Response

  • Solid Spill: Do not dry sweep. Moisten the powder slightly with water or a compatible solvent to prevent the aerosolization of irritant dust. Wipe up with absorbent pads and place them in a solid hazardous waste container[7].

  • Liquid Spill: Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible absorbents like sawdust, as amines can sometimes react with organic impurities. Scoop the absorbed mixture into a chemical waste bucket, seal, and label appropriately[3][7].

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous, causality-driven scientific process. 2-Amino-4-(3-(dimethylamino)pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous, causality-driven scientific process. 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid is a highly functionalized, non-natural amino acid. Structurally, it features a carboxylic acid backbone, a primary amine, and a piperidine ring substituted with a tertiary dimethylamino group.

This polybasic architecture—containing three basic nitrogen centers against a single acidic moiety—means the compound will present as a highly polar, zwitterionic solid that yields strongly alkaline solutions. Because it is a novel intermediate, we must extrapolate its safety profile from the known hazards of its functional groups: aliphatic amines and piperidine derivatives.

Here is the comprehensive, step-by-step operational and safety guide for handling this compound.

Hazard Assessment & Mechanistic Causality

To design a fail-safe handling protocol, we must first understand the causality behind the chemical's hazards:

  • Causticity & Ocular Toxicity: The compound's tertiary amines classify it as a complex aliphatic amine. Lower aliphatic amines are severe localized irritants to the skin, eyes, and mucous membranes due to their caustic nature . Upon contact with ocular fluid, the basicity can cause rapid saponification of lipids, leading to severe corneal damage.

  • Dermal Penetration: Piperidine derivatives are highly lipophilic and are well-absorbed through the skin. Dermal absorption of piperidine compounds can be rapid enough to cause systemic toxicity . The addition of the dimethylamino group further enhances cellular permeability.

  • Aerosolization: As a zwitterionic powder, this compound is prone to accumulating static charge. Static repulsion can cause the powder to aerosolize during weighing. Inhaling untested pharmaceutical intermediates poses an acute respiratory hazard , mandating strict engineering controls.

Quantitative Hazard Baselines

Because specific toxicological data for this exact proprietary molecule is unavailable, we rely on proxy data from its foundational functional groups to establish our safety thresholds.

Table 1: Quantitative Hazard Baselines for Piperidine-Derived Aliphatic Amines

ParameterProxy Value (Piperidine/Aliphatic Amines)Operational Implication for Target Compound
LD50 (Oral, Rat) ~740 mg/kg Moderate acute toxicity; ingestion and hand-to-mouth transfer must be strictly prevented.
Occupational Exposure Limit 1 ppm (TWA) Highly sensitive to inhalation; mandates continuous chemical fume hood usage.
Vapor/Dust Density ~3.0 (vs Air = 1) Dust will settle at the bottom of the workspace; requires proper hood baffling and surface decontamination.
Aqueous pH (0.1M) > 11.0 (Estimated)Highly basic; dissolution in unbuffered water creates a caustic solution capable of chemical burns.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow serves a specific, mechanistic purpose to interrupt the exposure pathways identified above.

PPE CategorySpecificationScientific Justification
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Piperidine derivatives readily permeate biological and synthetic barriers . Double gloving provides a fail-safe against micro-tears and chemical breakthrough.
Eye/Face Protection Chemical Splash Goggles & Face ShieldThe basicity of the polyamine structure causes severe ocular burns . Safety glasses are insufficient against caustic splashes.
Respiratory N95 or P100 Particulate RespiratorRequired during powder transfer to prevent inhalation of bioactive, statically charged dust .
Body Protection Flame-Resistant Lab Coat & Impermeable ApronPrevents accumulation of hazardous dust on personal clothing and protects against exothermic liquid splashes during dissolution.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and ensure the sash is lowered to the designated operational height.

  • Validation Check: Verify the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm). Do not open the chemical container if the monitor is in the red zone.

Step 2: Workspace Preparation

  • Action: Don all required PPE. Line the analytical balance area inside the fume hood with anti-static weighing paper.

  • Causality: Anti-static paper grounds the workspace, preventing the zwitterionic powder from repelling off surfaces and aerosolizing.

Step 3: Precision Weighing

  • Action: Use an anti-static ionizer gun on the closed chemical vial before opening. Transfer the solid using a grounded stainless-steel spatula.

  • Validation Check: Tare the balance and observe the readout for 10 seconds. If the mass fluctuates, there is draft interference or static repulsion. Wait for stabilization before transferring the chemical.

Step 4: Dissolution & Reagent Transfer

  • Action: Slowly add your solvent (e.g., buffered aqueous solution) dropwise to the pre-weighed solid.

  • Causality: Because the compound contains multiple basic amines, dissolution in acidic buffers will be an exothermic acid-base neutralization. Dropwise addition allows you to monitor and control thermal output.

Step 5: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surfaces with a mildly acidic solution (e.g., 1% acetic acid), followed by a DI water wipe.

  • Causality: The weak acid neutralizes residual caustic amines, rendering them into harmless, water-soluble acetate salts.

Spill Response & Disposal Plan

Solid Spill Protocol:

  • Do not sweep dry. Sweeping generates hazardous dust clouds.

  • Cover the spill with damp, absorbent laboratory wipes to suppress aerosolization.

  • Carefully scoop the wipes and powder into a sealable hazardous waste bag.

Liquid Spill Protocol:

  • Apply a weak solid acid, such as sodium bisulfate, to the spill . Never use concentrated mineral acids, as they will react violently with aliphatic amines.

  • Once neutralized, absorb the liquid with vermiculite or universal chemical absorbents.

  • Collect the slurry using a plastic dustpan and transfer it to a designated waste container.

Waste Segregation: Dispose of all solutions as "Hazardous Organic Amine Waste." Ensure this waste stream is strictly segregated from oxidizing agents (e.g., nitrates, peroxides), as aliphatic amines can react vigorously and potentially explosively with oxidizers .

Hazard Mitigation & Operational Logic

G A 2-Amino-4-(3-(dimethylamino) piperidin-1-yl)butanoic acid B Hazard Assessment: Caustic Amine & Dermal Toxin A->B Triggers C Engineering Controls: Chemical Fume Hood B->C Requires D PPE Selection: Double Nitrile, Goggles, Respirator B->D Mandates E Operation: Weighing & Dissolution C->E Enables Safe D->E Protects During F Decontamination & Waste Segregation E->F Concludes With

Fig 1: Hazard mitigation and operational workflow for piperidine-derived amino acids.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Piperidine: Human health tier II assessment." Department of Health and Aged Care. Available at:[Link]

  • Foundation for Research and Technology - Hellas (FORTH). "SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT." General Safety Rules. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.